1,1-Dibromo-2-fluoroethylene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1-dibromo-2-fluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2F/c3-2(4)1-5/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGLWGRDIBCXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577372 | |
| Record name | 1,1-Dibromo-2-fluoroethene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90577372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358-96-3 | |
| Record name | 1,1-Dibromo-2-fluoroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dibromo-2-fluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 1,1-Dibromo-2-Fluoroethylene
The following technical guide is structured to provide an exhaustive analysis of 1,1-Dibromo-2-fluoroethylene , prioritizing mechanistic depth, experimental reproducibility, and application-specific insights for drug discovery and materials science professionals.
CAS Registry Number: 358-96-3
IUPAC Name: 1,1-Dibromo-2-fluoroethene
Formula:
Physiochemical Profile & Identification
This compound is a dense, halogenated olefin serving as a critical building block for introducing the fluorovinyl moiety into bioactive scaffolds. Unlike its isomer 1,2-dibromo-1-fluoroethylene, the gem-dibromo functionality at the C1 position confers unique electrophilic and metal-exchange properties.
Key Physical Properties
| Property | Value | Experimental Condition |
| Boiling Point | 90–91 °C | @ 760 mmHg |
| Density | ~2.2 g/cm³ | Estimated (High halogen content) |
| Refractive Index | @ 20 °C | |
| Appearance | Colorless liquid | Standard Temperature & Pressure |
| Solubility | Immiscible in water; Miscible in THF, Et₂O, DCM | Lipophilic |
Analyst Note: The high density and refractive index are characteristic of gem-dibromoalkenes. Purity should be verified via
NMR (typically a doublet of triplets or similar splitting pattern depending on long-range coupling) to distinguish it from thermodynamic mixtures of isomers.
Synthetic Pathways & Production
Synthesis of mixed haloalkenes requires precise regiocontrol to avoid isomeric mixtures. The most robust route involves the dehydrohalogenation of polyhalogenated ethane precursors.
Core Synthesis: Dehydrobromination Route
The formation of the double bond is achieved via base-promoted elimination from 1,1,1-tribromo-2-fluoroethane .
Reaction Logic:
-
Precursor: 1,1,1-Tribromo-2-fluoroethane (
). -
Base Selection: A hindered, non-nucleophilic base (e.g., DBU or
-BuOK) is preferred to prevent substitution at the fluorinated carbon. -
Mechanism: E2 elimination. The base abstracts a proton from the
-carbon ( ), leading to the expulsion of a bromide ion from the -carbon ( ).
Caption: E2 elimination pathway for the synthesis of this compound from tribrominated precursors.
Reactivity & Mechanistic Insights
The defining feature of this compound is its reactivity with organolithium reagents. The gem-dibromo moiety allows for sequential lithium-halogen exchange, generating transient carbenoids that are pivotal for skeletal rearrangements or electrophilic trapping.
A. Lithium-Halogen Exchange (The Carbenoid Route)
Treatment with
-
Primary Species: 1-Bromo-1-lithio-2-fluoroethylene (
). -
Stability: This carbenoid is thermally unstable. Above -60 °C, it undergoes
-elimination of LiBr to form a carbene, or rearranges.
B. Fritsch-Buttemberg-Wiechell (FBW) Rearrangement
A critical transformation for this scaffold is the rearrangement to fluoroacetylenes . Upon warming or treatment with a second equivalent of base, the carbenoid intermediate rearranges.
Mechanism:
-
Exchange:
. -
Rearrangement: The carbenoid undergoes migration of the hydrogen (or substituent) with simultaneous expulsion of LiBr.
-
Product: Fluoroacetylene (
) or its lithiated derivative ( ).
Caption: Divergent reactivity pathways: Electrophilic trapping preserves the alkene, while FBW rearrangement yields alkynes.
Applications in Drug Development
The fluorovinyl group (
Metabolic Blocking
The substitution of hydrogen with fluorine (Van der Waals radius: 1.47 Å vs 1.20 Å for H) blocks oxidative metabolism (e.g., P450 hydroxylation) at the vinyl position without significantly altering steric bulk.
Bioisosterism
The polarized
-
Protocol: React the lithiated intermediate with an aldehyde to form an allylic alcohol, which can be further elaborated into a protease inhibitor scaffold.
Polymerization Monomer
In materials science, this compound acts as a comonomer to introduce fire retardancy (due to Br) and chemical resistance (due to F) into vinyl polymers.
Safety & Handling Protocols
Hazard Class: Irritant / Potential Lachrymator. Storage: 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive.
-
Inhalation: Use only in a chemical fume hood. Halogenated alkenes can be nephrotoxic.
-
Skin Contact: Permeable to skin. Double-gloving (Nitrile + Laminate) is recommended.
-
Disposal: High-temperature incineration with scrubbers for HF and HBr.
References
-
SynQuest Laboratories. (2024). Product Specification: this compound (CAS 358-96-3).[1][2][3][4][5][6][7] Retrieved from
-
GuideChem. (2024). Chemical Properties and Safety Data for CAS 358-96-3.[2][3] Retrieved from
-
University of Southampton. (2012). Bromine-lithium exchange on gem-dibromoalkenes: batch vs microflow conditions. (Discusses mechanistic pathways for gem-dibromoalkenes). Retrieved from
-
PubChem. (2024). Compound Summary: Halogenated Ethylenes. (General structural data). Retrieved from
Sources
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. AB231388 | CAS 358-96-3 – abcr Gute Chemie [abcr.com]
- 6. 358-96-3 | this compound | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 7. This compound | 358-96-3 [chemicalbook.com]
Technical Guide: Stability and Decomposition of 1,1-Dibromo-2-fluoroethylene
[1]
Part 1: Executive Summary & Chemical Identity
This compound (Br₂C=CHF) is a highly reactive halogenated alkene used primarily as a building block in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1][2][3][4] Its utility stems from the differential reactivity of its C-Br and C-F bonds, allowing for selective functionalization. However, this asymmetry introduces significant instability, making the compound prone to spontaneous polymerization, oxidative degradation, and hydrolysis releasing toxic acid halides.
Chemical Identity Table
| Property | Data |
| IUPAC Name | 1,1-Dibromo-2-fluoroethene |
| CAS Registry Number | 358-96-3 |
| Molecular Formula | C₂HBr₂F |
| Molecular Weight | 203.84 g/mol |
| Structure | Vinylidene-type (gem-dibromo, vic-fluoro) |
| Appearance | Colorless to pale yellow liquid (Standard conditions) |
| Boiling Point | ~90–95 °C (Estimated based on analogs) |
| Solubility | Soluble in organic solvents (DCM, THF); decomposes in water |
Part 2: Stability Profile & Decomposition Mechanisms
Intrinsic Stability Factors
The stability of this compound is governed by the competing electronic effects of the halogen substituents:
-
Geminal Dibromo Destabilization: The bulky bromine atoms on C1 create steric strain and weaken the C-Br bonds (bond dissociation energy ~65-70 kcal/mol), making the molecule susceptible to homolytic cleavage and radical formation.[1]
-
Vinyl Fluorine Stabilization: The fluorine atom on C2 provides some thermodynamic stability to the double bond via
back-donation, but this is insufficient to counteract the lability of the C-Br bonds under thermal or photolytic stress.[1]
Decomposition Pathway A: Oxidative Degradation (Ozonolysis/Photo-oxidation)
Upon exposure to atmospheric oxygen or ozone, particularly under UV light, the double bond undergoes cleavage. This is the critical degradation pathway for storage stability. The reaction proceeds via a Criegee intermediate or radical addition, ultimately cleaving the alkene into two carbonyl fragments: Carbonyl Dibromide (COBr₂) and Formyl Fluoride (HCOF) . Both intermediates are highly unstable and hydrolyze rapidly upon contact with moisture.
Mechanism Visualization (DOT):
Figure 1: Oxidative decomposition cascade yielding toxic acid halides (HBr, HF).[1]
Decomposition Pathway B: Thermal & Radical Polymerization
Without stabilization, the compound exhibits a high tendency toward radical polymerization due to the electron-deficient double bond. Thermal stress (>50°C) or light exposure initiates homolysis of the C-Br bond.[1]
-
Initiation:
-
Propagation: The vinyl radical attacks another monomer, forming a polymer chain.
-
Side Reaction: Elimination of HBr from the polymer backbone or dimer leads to the formation of poly-conjugated sequences (discoloration to yellow/brown).[1]
Part 3: Handling & Experimental Protocols
Protocol 1: Self-Validating Purity Check
Before using this compound in synthesis, you must validate its integrity, as decomposition products (HBr, HF) can poison transition metal catalysts (e.g., Pd, Ni).[1]
Materials:
-
Universal pH indicator strip (wetted).
-
Silver Nitrate (
) solution (0.1 M).
Step-by-Step:
-
Headspace Acidity Test: Open the storage vial slightly and hold a wetted pH strip in the headspace vapor for 5 seconds.
-
Pass: pH remains neutral (6-7).[1]
-
Fail: pH turns red (< 3), indicating evolution of HBr/HF.
-
-
Halide Precipitation (Confirmatory): If pH is acidic, dissolve a 10 µL aliquot of the sample in 1 mL of dry dichloromethane. Shake with 0.5 mL of water. Separate the aqueous layer and add 2 drops of
.-
Result: A heavy cream/yellow precipitate indicates free bromide ions (HBr presence).
-
Protocol 2: Stabilization for Storage
To prevent the radical pathways described in Part 2, the compound should be stored with a radical scavenger.
-
Additive: Add 2,6-Di-tert-butyl-4-methylphenol (BHT) at 200–500 ppm.[1]
-
Environment: Store under an inert atmosphere (Argon or Nitrogen) to exclude
and moisture. -
Temperature: Maintain storage temperature at -20°C .
Part 4: Synthesis & Application Context
In drug development, this motif is often used to introduce the bioisostere gem-difluoro or monofluoro-alkene groups.[1] The bromine atoms serve as handles for cross-coupling (e.g., Suzuki-Miyaura or Stille coupling) before or after fluorination adjustments.
Workflow Diagram: Synthetic Utility
Figure 2: Role of this compound as a linchpin in fluorinated drug synthesis.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23510621, 1,1-Dibromo-2-fluoroethane (Related Structure & Properties). Retrieved from [Link][1]
- Burkholder, J. B., et al.Atmospheric degradation of ozone depleting substances. (Contextual reference on haloalkene ozonolysis mechanisms).
A Technical Guide to the Historical Synthesis of 1,1-Dibromo-2-fluoroethylene
Introduction
1,1-Dibromo-2-fluoroethylene is a halogenated alkene of interest in synthetic organic chemistry, potentially serving as a versatile building block for the introduction of the gem-dibromovinyl and fluorinated moieties into more complex molecules. The unique electronic properties imparted by the fluorine atom and the synthetic utility of the dibromoalkene functionality make it a valuable, albeit historically niche, target. This technical guide provides an in-depth exploration of the plausible historical synthetic methodologies for this compound, drawing upon established principles of organohalogen chemistry. While direct historical documentation for the synthesis of this specific molecule is sparse in readily available literature, the following methods represent logical and historically congruent approaches that would have been employed by chemists of the era.
Proposed Historical Synthetic Pathways
The synthesis of this compound would have likely relied on the transformation of readily available halogenated alkanes. The two most probable historical approaches are dehydrohalogenation of a saturated precursor and a halogen exchange reaction.
Dehydrohalogenation of a Polyhalogenated Ethane Precursor
A common and historically significant method for the synthesis of alkenes is the elimination of hydrogen halides from alkyl halides.[1] In the case of this compound, a logical precursor would be 1,1,2-tribromo-1-fluoroethane. The treatment of this precursor with a base would induce the elimination of hydrogen bromide to yield the desired product.
Reaction Causality: The choice of a strong base is crucial to facilitate the E2 elimination mechanism. The regioselectivity of the elimination is dictated by the acidity of the proton to be removed and the stability of the resulting alkene. In 1,1,2-tribromo-1-fluoroethane, the proton on the carbon bearing the fluorine atom is rendered more acidic due to the electron-withdrawing nature of the adjacent halogens. The use of a sterically hindered base could also favor the formation of the less substituted alkene, although in this specific case, only one product is possible.
Experimental Protocol: Proposed Dehydrobromination of 1,1,2-Tribromo-1-fluoroethane
Objective: To synthesize this compound via the dehydrobromination of 1,1,2-tribromo-1-fluoroethane.
Materials:
-
1,1,2-Tribromo-1-fluoroethane
-
Potassium hydroxide (KOH) or sodium ethoxide (NaOEt)
-
Ethanol (solvent)
-
Distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
1,1,2-Tribromo-1-fluoroethane is added dropwise to the heated ethanolic KOH solution.
-
The reaction mixture is refluxed for a specified period to ensure complete reaction.
-
After cooling, the mixture is poured into water and the organic layer is separated using a separatory funnel.
-
The organic layer is washed with water to remove any remaining base and salts.
-
The crude product is dried over a suitable drying agent.
-
Purification is achieved by fractional distillation to yield this compound.
Data Summary: Proposed Dehydrobromination
| Parameter | Value/Condition | Rationale |
| Starting Material | 1,1,2-Tribromo-1-fluoroethane | A logical precursor containing the necessary atoms in the correct arrangement for a single elimination step. |
| Reagent | Potassium Hydroxide in Ethanol | A strong base commonly used for dehydrohalogenation reactions. |
| Solvent | Ethanol | A polar protic solvent that can dissolve both the substrate and the base. |
| Temperature | Reflux | Elevated temperature is often required to overcome the activation energy for the elimination reaction. |
| Work-up | Aqueous extraction and distillation | Standard procedures for isolating and purifying volatile organic compounds. |
Logical Workflow for Dehydrobromination
Caption: Proposed reaction scheme for the dehydrofluorination of 1,1-dibromo-1,2-difluoroethane.
Conclusion
While direct, dedicated historical literature on the synthesis of this compound is not prominent, the fundamental principles of organic chemistry provide a clear guide to the likely methods that would have been employed. The dehydrohalogenation of a suitable polyhalogenated ethane precursor stands out as the most probable and straightforward historical route. The alternative, a multi-step process involving halogen exchange followed by elimination, also represents a viable, albeit more complex, approach. These proposed methods, grounded in well-established reaction mechanisms, offer a valuable framework for understanding the historical synthetic landscape of functionalized haloalkenes.
References
- WO1995016653A1 - Process for the synthesis of 1-bromo-2-fluoroethane - Google P
- 1,1-dichloro-2,2-difluoroethylene - Organic Syntheses Procedure.
- Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide - Benchchem.
- Synthesis of gem-Difluoroalkenes - ChemistryViews.
- Synthesis of gem-Difluoroalkenes via a Sequence of Hydroboration and 1,2-Elimination of α,β-Unsatur
- Synthesis of alkyl bromides via halogen exchange processes - Société Chimique de France.
- Experiment 10 DEHYDROBROMIN
- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC.
- METHOD FOR PRODUCING 1,1-DIBROMO-1-FLUOROETHANE - P
Sources
Methodological & Application
Application Note: Sonogashira Coupling Protocols for the Synthesis of Fluorinated Alkynes from 1,1-dibromo-2-fluoroethylene
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Sonogashira coupling to 1,1-dibromo-2-fluoroethylene. This specific transformation is of high value as it provides access to versatile fluorinated building blocks, such as (Z)-bromo-fluoro-enynes and difluoro-enediynes, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] We present a detailed mechanistic overview, discuss key experimental parameters, and provide robust, step-by-step protocols for both traditional palladium/copper co-catalyzed and modern copper-free methodologies.
Introduction and Strategic Importance
Fluorine-containing organic molecules are of immense interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, including altered metabolic stability, binding affinity, and lipophilicity.[4] Fluoroalkenes, in particular, serve as bioisosteres for amide bonds.[4] The Sonogashira coupling provides a direct and powerful method for introducing alkynyl moieties onto a vinyl scaffold.[1][3]
The substrate of focus, this compound, is a versatile bidentate electrophile.[5] The presence of two bromine atoms allows for either selective mono-alkynylation to yield a functionalized bromo-fluoro-enyne, which can be used in subsequent cross-coupling reactions, or a double-coupling to generate symmetric or asymmetric difluoro-enediynes.[6][7] Understanding and controlling this selectivity is paramount for synthetic utility.
Mechanistic Overview: The "Why" Behind the Reagents
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.[6][8] While the exact mechanism is still debated, the generally accepted pathway provides a strong framework for rational protocol design.[8]
The Dual Catalytic Cycles
-
Palladium Cycle (The Workhorse):
-
Reductive Elimination & Catalyst Activation: The cycle begins with an active Pd(0) species, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂.[1]
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Br bond of the this compound to form a Pd(II) intermediate. Gem-dibromoolefins are highly prone to this step.[5]
-
Transmetalation: The alkynyl group is transferred from the copper acetylide (from the copper cycle) to the palladium center. This is often the rate-determining step.[8]
-
Reductive Elimination: The newly formed C(sp²)-C(sp) bond is created as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6]
-
-
Copper Cycle (The Activator):
-
Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a Cu(I) salt (e.g., CuI) to form a copper(I) acetylide.[1][9] This complexation increases the acidity of the terminal proton, facilitating deprotonation.[1][8]
-
Role of the Base: An amine base (e.g., triethylamine, piperidine) is crucial. It serves to deprotonate the terminal alkyne's proton and to scavenge the HBr formed during the reaction, preventing catalyst deactivation.[10]
-
The fluorine atom in this compound is strongly electron-withdrawing, which can influence the rate of oxidative addition. This electronic effect must be considered when selecting catalyst loading and reaction temperature.
Caption: Fig 1. Dual catalytic cycles of the Sonogashira reaction.
Key Experimental Parameters and Optimization
The success of the Sonogashira coupling of this compound hinges on the careful selection of several key parameters.
-
Catalyst System:
-
Palladium Source: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are workhorse catalysts. Pd(PPh₃)₄ can often be used directly, while PdCl₂(PPh₃)₂ requires in situ reduction to the active Pd(0) state.[1] For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type precatalysts) can offer higher turnover numbers and milder reaction conditions.[11]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, used to increase the reaction rate significantly, often allowing reactions to proceed at room temperature.[1][8]
-
Ligands: Triphenylphosphine (PPh₃) is standard. However, for achieving selective mono-coupling, bulky phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can be advantageous by creating steric hindrance around the palladium center.[6]
-
-
Base Selection: The choice of base is critical.
-
Solvent: Anhydrous and deoxygenated solvents are typically required to prevent catalyst deactivation and unwanted side reactions like Glaser homocoupling.[10]
-
Common Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), toluene, and amine bases themselves (like Et₃N) are frequently used. The choice depends on substrate solubility and the desired reaction temperature.
-
-
Controlling Selectivity (Mono- vs. Di-alkynylation):
-
To favor mono-coupling , use a slight excess (1.0-1.2 equivalents) of the terminal alkyne. Lower reaction temperatures and shorter reaction times are also beneficial.
-
To achieve di-coupling , use at least 2.2-2.5 equivalents of the terminal alkyne and typically allow for longer reaction times or higher temperatures to drive the reaction to completion.
-
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Reagents should be handled with appropriate personal protective equipment (PPE).
Protocol 1: Classic Pd/Cu Co-catalyzed Mono-Alkynylation
This protocol is designed for the selective synthesis of (Z)-1-bromo-2-fluoro-1-en-3-ynes.
-
Reagents & Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (1.1 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N), anhydrous (10 mL)
-
Schlenk flask, magnetic stirrer, inert gas line
-
-
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (14 mg), CuI (7.6 mg), and PPh₃ (10.5 mg).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous triethylamine (10 mL) via syringe. Stir the mixture for 10 minutes at room temperature to form a homogenous yellow solution.
-
Add the terminal alkyne (1.1 mmol) via syringe.
-
Add this compound (1.0 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkynylated product.
-
Protocol 2: Copper-Free Sonogashira Di-Alkynylation
This protocol is advantageous for synthesizing symmetrical di-alkynylated products, as it completely avoids the primary cause of alkyne homocoupling (Glaser coupling).[12]
-
Reagents & Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (2.5 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol)
-
Dimethylformamide (DMF), anhydrous (10 mL)
-
Schlenk flask, magnetic stirrer, inert gas line
-
-
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (34.7 mg) and Cs₂CO₃ (977 mg).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF (10 mL) via syringe.
-
Add the terminal alkyne (2.5 mmol) via syringe.
-
Add this compound (1.0 mmol) dropwise.
-
Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Caption: Fig 2. General experimental workflow for Sonogashira coupling.
Representative Data & Expected Outcomes
The following table summarizes expected outcomes for Sonogashira couplings with gem-dihaloalkenes, providing a baseline for experiments with this compound. Yields are highly substrate-dependent.
| Coupling Partner (Alkyne) | Protocol | Product Type | Typical Yield Range | Reference |
| Phenylacetylene | Pd/Cu | Mono-alkynylation | 75-90% | [6] |
| Trimethylsilylacetylene | Pd/Cu | Mono-alkynylation | 80-95% | [1][8] |
| 1-Hexyne | Copper-Free | Mono-alkynylation | 65-85% | [11] |
| Phenylacetylene | Copper-Free | Di-alkynylation | 60-80% | [13] |
| 4-Ethynylanisole | Pd/Cu | Di-alkynylation | 55-75% | [2] |
Note: Yields are illustrative and will vary based on the specific alkyne, precise conditions, and scale.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Base is too weak or has degraded. | 1. Use a fresh bottle of catalyst or a different precatalyst. 2. Ensure solvent is properly dried and degassed; use Schlenk techniques. 3. Use a freshly opened bottle of amine base or a stronger base. |
| Significant Homocoupling | 1. Oxygen present in the reaction vessel. 2. Reaction temperature is too high for the Cu-catalyzed protocol. | 1. Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas. 2. Switch to a copper-free protocol. |
| Mixture of Mono- & Di-coupled Products | 1. Incorrect stoichiometry of the alkyne. 2. Reaction time/temperature is not optimal for selectivity. | 1. For mono-coupling, use ≤1.1 eq of alkyne. For di-coupling, use ≥2.2 eq. 2. For mono-coupling, run at a lower temperature and stop the reaction as soon as the starting material is gone. |
| Difficulty in Purification | 1. Formation of phosphine oxides. 2. Residual copper salts. | 1. Ensure anaerobic conditions are maintained throughout. 2. Perform an aqueous ammonia wash during workup to chelate and remove copper. |
Conclusion
The Sonogashira coupling of this compound is a highly effective method for accessing valuable fluorinated alkynyl building blocks. By carefully controlling stoichiometry, catalyst systems, and reaction conditions, researchers can selectively synthesize either mono- or di-alkynylated products in good to excellent yields. The choice between a classic Pd/Cu co-catalyzed system and a modern copper-free alternative allows for flexibility in avoiding common side reactions like Glaser coupling. The protocols and guidelines presented herein provide a robust starting point for the successful application of this powerful cross-coupling reaction in diverse research and development settings.
References
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene.
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
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ResearchGate. (2019). Pd-catalyzed synthesis of C-C (Sonogashira, Suzuki, Heck, Stille), C-P and C-S linked products using gem -dibromovinyl BODIPY. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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ResearchGate. (2019). Pd‐Catalyzed Sonogashira Cross‐Coupling Reactions of gem‐Dibromovinyl BODIPY Derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]
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YouTube. (2020). Sonogashira cross-coupling reaction. Retrieved from [Link]
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ACS Publications. (2007). The Stille Reaction of 1,1-Dibromo-1-alkenes: Preparation of Trisubstituted Alkenes and Internal Alkynes. The Journal of Organic Chemistry. Retrieved from [Link]
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National Institutes of Health. (2018). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Substrate-driven selective mono- and bis-couplings of ortho-(OTf/I/Br) substituted gem-dibromovinylarenes. Organic Chemistry Frontiers. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved from [Link]
-
National Institutes of Health. (2021). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. Retrieved from [Link]
-
National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
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Organic Chemistry Portal. (2014). Highly Selective gem-Difluoroallylation of Organoborons with Bromodifluoromethylated Alkenes Catalyzed by Palladium. Retrieved from [Link]
-
ResearchGate. (2023). Palladium-Catalyzed Z-Selective Alkynylation of gem-Difluoro alkenes via Carbon-Fluorine Bond Activation: Mechanistic Insights into Oxygen-Directed Regiocontrol. Retrieved from [Link]
-
ResearchGate. (2021). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. Retrieved from [Link]
-
ACS Publications. (2005). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters. Retrieved from [Link]
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National Institutes of Health. (2020). Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. Retrieved from [Link]
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ACS Publications. (2020). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion. Chemical Communications. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles. Chemical Communications. Retrieved from [Link]
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National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
National Institutes of Health. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Retrieved from [Link]
-
National Institutes of Health. (2020). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Retrieved from [Link]
-
ResearchGate. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
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YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Reactions of 1,1-Dibromo-2-fluoroethylene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 1,1-Dibromo-2-fluoroethylene in Modern Synthesis
The intentional introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. Fluorinated motifs can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the diverse array of fluorinated building blocks, this compound stands out as a versatile and highly reactive C2 synthon. Its unique arrangement of a fluorine atom and two bromine atoms on a double bond allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for its use in key palladium-catalyzed transformations.
The geminal dibromo-functionality of this compound allows for a stepwise introduction of different substituents, leading to the construction of complex and highly functionalized monofluoroalkenes. The differential reactivity of the two bromine atoms, influenced by the adjacent fluorine, can be exploited to achieve selective mono- or di-substitution. This capability is of significant interest in the synthesis of bioactive molecules and advanced materials where precise control over molecular architecture is paramount.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds with Precision
The Suzuki-Miyaura coupling is a powerful and widely employed method for the formation of carbon-carbon bonds.[3][4] In the context of this compound, this reaction provides a direct route to mono- and di-substituted fluoroalkenes, which are valuable intermediates in organic synthesis. The ability to perform this reaction selectively on one of the bromine atoms is a key advantage, leaving the second bromine available for subsequent transformations.
Mechanistic Rationale for Catalyst and Condition Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.
For the coupling of gem-bromofluoroalkenes, palladium catalysts bearing bulky, electron-rich phosphine ligands are often preferred. Ligands such as Xantphos are particularly effective as their large bite angle is thought to promote the reductive elimination step and stabilize the catalytically active species.[4] The use of a base, typically cesium carbonate (Cs₂CO₃), is essential to facilitate the transmetalation step by forming a more reactive boronate species.[4] A biphasic solvent system, such as toluene/water, is often employed to ensure the solubility of both the organic and inorganic reaction components.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of a gem-bromofluoroalkene.
Protocol: Monosubstitution of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of gem-bromofluoroalkenes.[4]
Materials:
-
This compound
-
Alkyl- or Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Schlenk flask or equivalent reaction vessel
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (2 mol%) and Xantphos (2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene to the flask.
-
Reagent Addition: Add the boronic acid (1.2 equivalents), this compound (1.0 equivalent), and cesium carbonate (2.0 equivalents).
-
Water Addition: Add degassed water to create a toluene/H₂O ratio of 9:1.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted fluoroalkene.
| Entry | Boronic Acid (R-B(OH)₂) | Product | Yield (%) |
| 1 | 4-Nitrophenylboronic acid | 1-(2-bromo-2-fluorovinyl)-4-nitrobenzene | ~95 |
| 2 | Butylboronic acid | 1-Bromo-1-fluorohex-1-ene | ~90 |
| 3 | Cyclopropylboronic acid | (2-Bromo-2-fluorovinyl)cyclopropane | ~83 |
Yields are estimated based on similar reactions with gem-bromofluoroalkenes and may vary depending on the specific substrate and reaction conditions.[4]
II. Sonogashira Coupling: Accessing Fluorinated Enynes
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of conjugated enynes.[5][6][7][8] The reaction of this compound with terminal alkynes offers a direct route to valuable fluorinated enynes, which are versatile building blocks in organic synthesis. Selective monocoupling is a key advantage, preserving a bromine atom for further functionalization.
Mechanistic Considerations and Selectivity
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[7] The catalytic cycle includes the oxidative addition of the vinyl bromide to the Pd(0) species, followed by transmetalation of a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt) to the palladium complex, and subsequent reductive elimination. The choice of palladium catalyst, ligand, and reaction conditions can influence the selectivity of the mono- versus di-alkynylation. For selective monocoupling of 1,1-dibromoalkenes, specific catalyst systems are often employed to control the reactivity.[6]
Diagram 2: Sonogashira Coupling Workflow
Caption: A typical workflow for the Sonogashira coupling of this compound.
Protocol: Monocoupling of this compound with a Terminal Alkyne
This protocol is based on established procedures for the Sonogashira coupling of halo-pyridines and other aryl/vinyl halides.[5]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Nitrogen or Argon gas supply
-
Schlenk flask or equivalent reaction vessel
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%) in anhydrous DMF. Stir for 30 minutes.
-
Reagent Addition: Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) to the reaction mixture, followed by triethylamine (used as both base and solvent).
-
Reaction: Heat the mixture to 100 °C and stir for 3 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the fluorinated enyne.
| Entry | Terminal Alkyne | Product | Estimated Yield (%) |
| 1 | Phenylacetylene | 1-Bromo-1-fluoro-4-phenylbut-1-en-3-yne | >90 |
| 2 | 1-Decyne | 3-Bromo-3-fluorododec-3-en-1-yne | ~85 |
| 3 | Cyclopropylacetylene | 1-(2-Bromo-2-fluorovinyl)-2-cyclopropylacetylene | ~88 |
Yields are estimated based on analogous Sonogashira reactions and may require optimization for this specific substrate.[5]
III. Stille Coupling: A Versatile C-C Bond Forming Reaction
The Stille coupling is a palladium-catalyzed reaction between an organotin compound and an organic halide or triflate, offering a mild and versatile method for C-C bond formation.[1][9] For this compound, the Stille coupling can be employed to introduce a variety of organic groups, taking advantage of the air- and moisture-stability of many organostannane reagents.
Mechanistic Principles and Reagent Considerations
The catalytic cycle of the Stille reaction involves oxidative addition of the organic halide to a Pd(0) species, transmetalation with the organostannane, and reductive elimination to form the product and regenerate the catalyst.[9] The choice of palladium catalyst, ligands, and additives can significantly impact the reaction efficiency. Organotin reagents, while versatile, are toxic, and appropriate handling and purification procedures are necessary to remove tin byproducts.
Protocol: Stille Coupling of this compound with an Organostannane
This protocol is a general procedure adapted from known Stille coupling reactions.[9]
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM)
-
Copper(I) iodide (CuI)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Nitrogen or Argon gas supply
-
Schlenk flask or equivalent reaction vessel
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous DMF.
-
Additive and Catalyst Addition: Sequentially add CuI (0.1 equivalents), Pd(dppf)Cl₂·DCM (0.1 equivalents), and LiCl (5.3 equivalents).
-
Organostannane Addition: Purge the flask with argon for 10 minutes before adding the organostannane reagent (1.15 equivalents).
-
Reaction: Heat the solution to 40 °C and monitor the reaction progress.
-
Work-up: After completion, transfer the reaction mixture to a separatory funnel containing an aqueous ammonia solution and extract with an appropriate organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
IV. Heck Reaction: Alkenylation of this compound
The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene in the presence of a base.[10][11][12] This reaction offers a route to synthesize more complex, substituted fluoroalkenes from this compound.
Mechanistic Pathway and Stereochemical Considerations
The Heck reaction proceeds via oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product.[11] The regioselectivity of the alkene insertion and the stereochemistry of the resulting double bond are key considerations in the Heck reaction.
General Protocol: Heck Reaction of this compound with an Alkene
This is a generalized protocol based on typical Heck reaction conditions.[11][13]
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tol)₃)
-
Base (e.g., Triethylamine, NEt₃)
-
Solvent (e.g., DMF, NMP)
-
Nitrogen or Argon gas supply
-
Reaction vessel
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound (1.0 equivalent), the alkene (1.5 equivalents), Pd(OAc)₂ (catalytic amount), the phosphine ligand (catalytic amount), and the base (2.0 equivalents) in the chosen solvent.
-
Reaction: Heat the mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic extract, dry, concentrate, and purify by column chromatography.
Safety and Handling of this compound
This compound is a halogenated hydrocarbon and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of monofluoroalkenes through palladium-catalyzed cross-coupling reactions. The ability to perform selective monocoupling reactions opens up avenues for the sequential introduction of different functional groups, enabling the construction of complex molecular architectures. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this fluorinated synthon. Further investigations into the development of more efficient and selective catalytic systems, as well as the expansion of the substrate scope, will undoubtedly continue to enhance the utility of this compound in organic synthesis and drug discovery.
References
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-
Selective Mono- and Dialkynylation of 1-Fluoro-2,2-diiodovinylarenes Using Pd-Catalyzed Decarboxylative Coupling Reactions. PubMed, [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, [Link]
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Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes. PMC, [Link]
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Heck reaction. Wikipedia, [Link]
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Stille Coupling. NROChemistry, [Link]
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Scheme 1: Palladium-catalyzed Heck-type reaction of... ResearchGate, [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org, [Link]
-
Facile synthesis of 1,1-difluoroallenes via the difluorovinylidenation of aldehydes and ketones. PubMed, [Link]
-
Synthesis of gem-bromofluoroolefins using singlet bromofluorocarbene generated from ethyldibromofluoroacetate via a Wittig-type reaction. ResearchGate, [Link]
-
Palladium-Catalyzed Three-Component Coupling of 1,1-Dibromoalkenes, Vinylzinc Chloride, and Soft Nucleophiles: One-Pot Synthesis of 1,3-Disubstituted Allenes. PubMed, [Link]
-
Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews, [Link]
-
Palladium-catalyzed highly selective gem-difluoroallylation of propargyl sulfonates with gem-difluoroallylboron. Chemical Communications (RSC Publishing), [Link]
-
1,2-Difluoroethylene (HFO-1132): synthesis and chemistry. Beilstein Journals, [Link]
-
One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates. PMC, [Link]
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A general synthesis of fluoroalkylated alkenes by palladium-catalyzed Heck-type reaction of fluoroalkyl bromides. PubMed, [Link]
-
Stille Coupling. Organic Chemistry Portal, [Link]
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Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. PMC, [Link]
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21.01.1: Heck Reaction. Chemistry LibreTexts, [Link]
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Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. ACS Publications, [Link]
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Sonogashira Coupling. Chemistry LibreTexts, [Link]
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Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co... Semantic Scholar, [Link]
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Chemical Properties of 1,1-Dibromodifluoroethylene (CAS 430-85-3). Cheméo, [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry, [Link]
-
Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. PubMed, [Link]
-
Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes to Access Allenyl Primary Amides. PMC, [Link]
-
Stereoselective Palladium-Catalyzed C-F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki-Heck Reaction. PubMed, [Link]
-
Sonogashira coupling. Wikipedia, [Link]
-
Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PubMed Central, [Link]
-
Aldehydes, Ketones and Carboxylic Acids. NCERT, [Link]
-
Stereoselective synthesis of geminal bromofluoroalkenes by kinetically controlled selective conversion of oxaphosphetane intermediates. PMC, [Link]
-
(PDF) Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes. ResearchGate, [Link]
-
Sonogashira coupling reactions of bromomaleimides: route to alkyne/cis-alkene/alkyl maleimides: synthesis of luffarin X and cacospongionolide C. PubMed, [Link]
-
Pd‐Catalyzed Sonogashira Cross‐Coupling Reactions of gem ‐Dibromovinyl BODIPY Derivatives. ResearchGate, [Link]
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Application Note: Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes
[1][2][3][4][5][6]
Executive Summary
The incorporation of fluorine into organic scaffolds profoundly influences lipophilicity, metabolic stability, and binding affinity.[1] Dibromofluoromethane (
Crucially, this reaction exhibits solvent-controlled chemoselectivity :
-
THF promotes Hydro-bromofluoromethylation (Synthesis of 1-bromo-1-fluoroalkanes).[2][3][4][5]
-
DMF/H
O promotes Bromo-bromofluoromethylation (Synthesis of 1,3-dibromo-1-fluoroalkanes).[4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
This divergence allows researchers to access two distinct fluorinated scaffolds from a single precursor.[1]
Mechanistic Principles
The reaction operates via an Oxidative Quenching Cycle of the Iridium photocatalyst.[1] The selectivity is dictated by the fate of the intermediate alkyl radical, which is controlled by the solvent environment.[1]
The Photoredox Cycle[7]
-
Photoexcitation: The ground state catalyst
absorbs blue light to form the excited statengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> . -
Radical Generation (SET):
reducesngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> via Single Electron Transfer (SET), generating the bromofluoromethyl radical ( ) and a bromide ion ( ), while oxidizing the catalyst to . -
Radical Addition: The electrophilic
radical adds to the alkene double bond, forming a nucleophilic alkyl radical intermediate.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Pathway Divergence:
-
Path A (THF): The solvent THF acts as a Hydrogen Atom Transfer (HAT) agent.[1] The alkyl radical abstracts a hydrogen atom from THF, yielding the hydro-bromofluoromethylated product.[1]
-
Path B (DMF/H
O): In the absence of a good H-donor, the alkyl radical undergoes oxidation by (or captures via a radical-polar crossover mechanism) to regenerate the catalyst and form the 1,3-dibromo-1-fluoroalkane .
-
Mechanistic Pathway Diagram[7][8][9]
Figure 1: Divergent photoredox pathways controlled by solvent choice. THF promotes hydrogen abstraction, while DMF/H
Experimental Protocols
General Considerations
-
Light Source: 30-40 W Blue LEDs (
nm). Maintain a distance of ~2-5 cm from the reaction vessel.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Atmosphere: Reactions must be degassed and run under Argon or Nitrogen to prevent oxygen quenching of the excited catalyst.[1]
-
Temperature: Ambient temperature (
C) is generally sufficient. Use a fan to dissipate heat from the LEDs.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Materials Table
| Reagent | Role | Equiv. | Notes |
| Alkene | Substrate | 1.0 | Unactivated, terminal, or internal |
| Reagent | 3.0 | Dibromofluoromethane (Liquid, bp 65°C) | |
| Ir-Catalyst | Photocatalyst | 1-2 mol% | |
| THF | Solvent (Method A) | 0.1 M | Dry, non-stabilized preferred |
| DMF/H | Solvent (Method B) | 0.1 M | 9:1 v/v mixture |
Protocol A: Synthesis of 1-Bromo-1-fluoroalkanes (Hydro-bromofluoromethylation)
Target:
-
Setup: In an oven-dried 10 mL Schlenk tube or vial equipped with a magnetic stir bar, add the Alkene (0.2 mmol, 1.0 equiv) and Photocatalyst (2.0 mol%).
-
Solvent: Add anhydrous THF (2.0 mL).
-
Reagent: Add
(0.6 mmol, 3.0 equiv) via syringe. -
Degassing: Seal the tube and degas the mixture via Freeze-Pump-Thaw (3 cycles) or vigorous nitrogen sparging for 15 minutes. Backfill with
. -
Irradiation: Place the vessel approximately 2 cm from the Blue LED source. Stir vigorously under irradiation for 12–24 hours .
-
Monitoring: Monitor consumption of alkene by TLC or GC-MS.[1]
-
-
Workup:
-
Remove solvent under reduced pressure (careful, product may be volatile).
-
Dilute residue with diethyl ether or ethyl acetate.[1]
-
Wash with water (
) and brine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ). -
Dry over
, filter, and concentrate.
-
-
Purification: Purify by silica gel flash chromatography (typically Hexanes/EtOAc gradients).
Protocol B: Synthesis of 1,3-Dibromo-1-fluoroalkanes (Bromo-bromofluoromethylation)
Target:
-
Setup: In a Schlenk tube, add Alkene (0.2 mmol, 1.0 equiv) and Photocatalyst (2.0 mol%).
-
Solvent: Add a mixture of DMF and Deionized Water (9:1 v/v, 2.0 mL).
-
Reagent: Add
(0.6 mmol, 3.0 equiv). -
Degassing: Degas via nitrogen sparging for 15 minutes. Seal under
. -
Irradiation: Irradiate with Blue LEDs for 24 hours at room temperature.
-
Workup:
-
Dilute the reaction mixture with water (10 mL) and extract with diethyl ether (
). -
Critical Step: Wash the organic layer thoroughly with water (
) to remove DMF.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Dry over
and concentrate.
-
-
Purification: Silica gel chromatography.
Scope and Troubleshooting
Substrate Scope
-
Terminal Alkenes: Highly efficient for both protocols.[1] The
radical typically adds to the terminal carbon.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Internal Alkenes: Reactivity may be lower due to steric hindrance.[1] Method A (THF) is generally more robust for internal alkenes.[1]
-
Functional Groups: Tolerates esters, phthalimides, tosylates, and protected alcohols. Avoid free amines or thiols which may quench the radical or catalyst.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Conversion | Oxygen inhibition | Ensure rigorous degassing. Check seal integrity. |
| Low Conversion | Light intensity | Move light closer or clean vial surface.[1] Ensure LED emission matches catalyst absorption ( |
| Mixture of A & B | Wet THF (Method A) | Use freshly distilled or anhydrous THF. Water promotes bromination.[1] |
| Decomposition | Heat | Use a fan to cool the reaction vessel.[1] |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for solvent-divergent synthesis.
Safety and Handling
-
Dibromofluoromethane (
): Volatile liquid. Potentially ozone-depleting (check local regulations).[1] Handle in a fume hood. Avoid inhalation.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Blue LEDs: High-intensity blue light can damage the retina.[1] Always use orange-tinted UV/Blue light blocking safety glasses or enclose the setup in a light-proof box.
-
Pressurized Vessels: Although run at ambient pressure, sealed vials can build pressure if heated. Use appropriate shielding.[1]
References
-
Chen, F., Xu, X.-H., & Qing, F.-L. (2021).[2][6][7] Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes.[2][3][4][5][6][7] Organic Letters, 23(6), 2364–2369.
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363.
-
Wallentin, C.-J., Nguyen, J. D., Finkbeiner, P., & Stephenson, C. R. J. (2012). Visible Light-Mediated Atom Transfer Radical Addition via Oxidative and Reductive Quenching of Photocatalysts.[7] Journal of the American Chemical Society, 134(21), 8875–8884.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes [agris.fao.org]
- 3. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Note: High-Yield Gas-Phase Bromination of 2-Chloro-1,1,1-Trifluoroethane (HCFC-133a)
[1]
Executive Summary
This application note details the protocol for the gas-phase thermal bromination of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) to synthesize 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane).[1] Unlike liquid-phase photochemical routes, the gas-phase thermal method offers superior scalability and continuous processing capabilities.[1] This guide focuses on the critical process parameters (CPP)—specifically temperature control (425°C–475°C) and molar stoichiometry—required to maximize selectivity and minimize over-brominated byproducts.
Target Product: Halothane (
Scientific Principles & Mechanism[1][2][3]
Reaction Chemistry
The synthesis relies on the thermal homolysis of molecular bromine to generate bromine radicals, which then abstract a hydrogen atom from the deactivated ethyl group of HCFC-133a.[1]
Overall Equation:
Mechanistic Pathway
The reaction proceeds via a radical chain mechanism. The high temperature is required not only to dissociate bromine but to overcome the activation energy barrier imposed by the electron-withdrawing trifluoromethyl (
Figure 1: Radical chain mechanism for the bromination of HCFC-133a.[1] Note the side reaction pathway leading to over-bromination if residence time or bromine concentration is too high.[1]
Experimental Configuration
Hardware Selection Strategy
-
Reactor Material: Standard 316 stainless steel is unsuitable due to rapid corrosion by HBr at 450°C.[1]
-
Lab Scale: Fused Silica (Quartz) tube.
-
Pilot Scale: Inconel 600 or Monel 400 alloy.
-
-
Feed System: Precise control of the molar ratio is the primary determinant of yield. We utilize a Mass Flow Controller (MFC) for the gaseous HCFC-133a and a high-precision syringe pump for liquid Bromine, which is vaporized in a pre-heater.[1]
Process Flow Diagram (PFD)
Figure 2: Process flow diagram for the continuous gas-phase bromination setup.
Detailed Protocol
Pre-Run Preparation[1]
-
Reactor Conditioning: Clean the quartz tube (2.5 cm ID x 60 cm length) with aqua regia, rinse with DI water, and dry at 120°C. Pack the central zone with quartz chips or Raschig rings to improve heat transfer and mixing.[1]
-
Leak Check: Pressurize the system with Nitrogen (20 psi) and verify pressure hold for 30 minutes.
-
Scrubber Setup: Fill the scrubber column with 10% w/v NaOH solution containing a trace of sodium thiosulfate (to neutralize elemental bromine breakthrough).
Operational Parameters (Standard Run)
| Parameter | Set Point | Rationale |
| Reactor Temperature | 450°C ± 5°C | Below 400°C, conversion is poor.[1] Above 500°C, carbonization and over-bromination occur.[1] |
| Molar Ratio (HCFC:Br₂) | 1.8 : 1.0 | Excess organic substrate suppresses the formation of dibromo-byproducts. |
| Residence Time | 4–8 seconds | Sufficient time for initiation without allowing secondary radical attacks on the product. |
| System Pressure | 1 atm | Atmospheric pressure operation simplifies safety and equipment requirements.[1] |
Execution Steps
-
Heat Up: Ramp the tube furnace to 450°C under a slow flow of Nitrogen (50 sccm).
-
Vaporizer Start: Set the bromine pre-heater to 100°C.
-
Substrate Flow: Initiate HCFC-133a flow via MFC. Allow 5 minutes for system equilibration.
-
Bromine Injection: Start the syringe pump to introduce bromine.
-
Calculation: For a 1.8:1 ratio, if HCFC flow is 10 mmol/min, Br₂ flow should be 5.55 mmol/min (~0.28 mL/min liquid).[1]
-
-
Steady State: Allow the reaction to proceed. The reactor effluent should transition from clear to slightly orange (excess Br₂) before entering the condenser.
-
Collection:
-
Fraction A (Condenser): Contains majority of Halothane and unreacted Bromine.
-
Fraction B (Cold Trap): Contains recovered HCFC-133a.
-
Workup and Purification[1]
-
Combine fractions.[1] Wash the organic layer with 10%
(to remove ) followed by water. -
Dry over anhydrous
. -
Fractional Distillation:
-
HCFC-133a (bp 6°C) is recovered first.
-
Halothane (bp 50.2°C) is collected as the main fraction.
-
High-boiling impurities (bp > 80°C) remain in the pot.
-
Self-Validating Systems & Troubleshooting
To ensure scientific integrity, the system includes built-in checks:
Mass Balance Verification
Before declaring a run successful, calculate the Bromine Mass Balance:
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<30%) | Temperature too low or Residence time too short.[1] | Increase T to 475°C or decrease total flow rate. |
| High Polysubstitution | Localized hot spots or Bromine excess. | Check mixing packing; Increase HCFC:Br₂ ratio to 2.5:1. |
| Dark/Sooty Reactor | Thermal cracking (Pyrolysis).[1] | Temperature >500°C. Verify thermocouple calibration. |
| Scrubber Overheating | Excessive HBr generation rate. | Add external cooling bath to the NaOH scrubber.[1] |
Safety & Compliance (HSE)
-
Bromine Handling: Liquid bromine causes severe chemical burns.[1] All transfer lines must be PTFE or heavy-walled glass.[1] Never use standard Tygon tubing.
-
HBr Off-gassing: The reaction produces stoichiometric quantities of HBr gas.[1] The scrubber capacity must be calculated to neutralize the entire theoretical yield of HBr.
-
Halothane Exposure: While an anesthetic, chronic exposure to Halothane is hepatotoxic.[1][2] All operations must be conducted in a high-velocity fume hood.[1]
References
-
Sukornick, B. (1960).[1] Process for the preparation of 1,1,1-trifluoro-2-bromo-2-chloroethane. U.S. Patent 2,921,098.[3]
-
Farbwerke Hoechst AG. (1958). Process for the preparation of 1,1,1-trifluoro-2-bromo-2-chloroethane. German Patent DE1018853B.
-
PubChem. (n.d.).[4][5][6] Halothane (Compound Summary). National Center for Biotechnology Information.
- Schmeisser, M. et al. (1967). Handbuch der Präparativen Anorganischen Chemie.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Halothane-induced hepatitis: A forgotten issue in developing countries: Halothane-induced hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halothane | BrClHC2F3 | CID 3562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-bromo-2-chloro-1,1,1-trifluoro(114C)ethane | C2HBrClF3 | CID 90674451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-2-chloro-1,1,1-trifluoroethane;hydrate | C2H3BrClF3O | CID 87224111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-2-chloro-1,1,2-trifluoroethane | C2HBrClF3 | CID 9628 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1,1-Dibromo-2-fluoroethylene in the Synthesis of Advanced Fluorinated Agrochemicals
Abstract
The strategic incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a proven method for enhancing metabolic stability, binding affinity, and overall efficacy. Within the agrochemical sector, fluorinated heterocyclic compounds, particularly pyrazoles, represent a dominant class of modern fungicides. This guide provides a detailed technical overview and robust protocols for the application of 1,1-dibromo-2-fluoroethylene, a versatile and highly reactive C2 building block, in the synthesis of these critical agricultural compounds. We will explore its unique reactivity, focusing on its utility in constructing fluorinated pyrazole cores via [3+2] cycloaddition reactions. A practical, step-by-step synthesis of a key agrochemical intermediate, 3-bromo-5-fluoropyrazole, is presented, alongside a case study illustrating its application in the synthesis of Fluindapyr, a contemporary succinate dehydrogenase inhibitor (SDHI) fungicide.
Introduction: The Strategic Importance of Fluorine in Agrochemicals
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties.[1] In agrochemical design, this often translates to increased potency and improved metabolic profiles, leading to more effective and environmentally benign crop protection solutions. Fluorinated pyrazoles, in particular, have become a cornerstone of modern fungicide development, with numerous commercial products relying on this core structure for their biological activity.[2][3]
This compound emerges as a powerful synthon for accessing these valuable scaffolds. Its geminal dibromo group and vicinal fluorine atom create a unique electronic profile, making it an ideal substrate for a variety of chemical transformations, most notably cycloaddition reactions for the construction of fluorinated heterocycles.[4][5][6][7]
Physicochemical Properties and Reactivity Profile
This compound is a halogenated alkene with the molecular formula C₂HBr₂F. The molecule's reactivity is dictated by two primary features:
-
The gem-Dibromo Olefin: This functional group is a precursor to a reactive bromo-alkyne intermediate through dehydrobromination. This alkyne is the key component that participates in cycloaddition reactions.
-
The Vinyl Fluoride: The strongly electron-withdrawing fluorine atom polarizes the double bond, influencing the regioselectivity of addition reactions and imparting unique characteristics to the final fluorinated products.
The primary synthetic utility of this reagent in agrochemical synthesis lies in its transformation into a bromo-fluoro-alkyne intermediate, which then readily undergoes [3+2] cycloaddition with 1,3-dipoles like diazo compounds to form fluorinated pyrazoles.
Core Application: [3+2] Cycloaddition for Pyrazole Synthesis
The most powerful application of this compound is in the synthesis of 5-fluoro-3-bromopyrazole derivatives. This is achieved via a one-pot, multi-step reaction sequence that leverages the inherent reactivity of the starting material.
Mechanistic Rationale
The overall transformation proceeds through three key stages:
-
Double Dehydrobromination: In the presence of a strong base, such as an organolithium reagent (e.g., n-butyllithium), this compound undergoes a twofold elimination of HBr to generate a transient bromo-fluoro-alkyne.
-
Generation of the Dipole: A suitable precursor, such as trimethylsilyldiazomethane, is used as a stable and safe source for the diazomethane 1,3-dipole.
-
[3+2] Cycloaddition: The in situ generated bromo-fluoro-alkyne reacts with the diazomethane via a concerted [3+2] cycloaddition mechanism to form the pyrazole ring. The regioselectivity is controlled by the electronic and steric influences of the fluorine and bromine substituents, leading predominantly to the desired 3-bromo-5-fluoropyrazole isomer.
This one-pot approach is highly efficient as it avoids the isolation of the potentially unstable alkyne and diazomethane intermediates.
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="2.2 eq. n-BuLi\nTHF, -78 °C", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Alkyne [label="Bromo-fluoro-alkyne\n(Transient Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; DiazoSource [label="TMS-Diazomethane\n(1.2 eq.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloaddition [label="[3+2] Cycloaddition", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="3-Bromo-5-fluoro-1H-pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Base [label="Dehydrobromination"]; Base -> Alkyne; Alkyne -> Cycloaddition [label="Reacts with"]; DiazoSource -> Cycloaddition; Cycloaddition -> Product [label="Forms"]; } ends_dot Caption: Reaction workflow for pyrazole synthesis.
Detailed Experimental Protocol: Synthesis of 3-Bromo-5-fluoro-1H-pyrazole
This protocol describes a robust, lab-scale synthesis of a key pyrazole intermediate.
Safety Precautions:
-
Organolithium reagents are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
This compound is a volatile and reactive halogenated compound. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Trimethylsilyldiazomethane is toxic and a potential explosive. Handle with care and avoid contact with ground glass joints or strong acids.
Reagents & Materials:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| This compound | 204.83 | 10.24 g | 50.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44.0 mL | 110.0 | 2.2 |
| Trimethylsilyldiazomethane (2.0 M in hexanes) | 114.25 | 30.0 mL | 60.0 | 1.2 |
| Saturated aq. NH₄Cl | - | 100 mL | - | - |
| Diethyl Ether (Et₂O) | - | 200 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq, 50.0 mmol) and anhydrous THF (250 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition (Dehydrobromination): Slowly add n-butyllithium (2.2 eq, 110.0 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A dark-colored solution will form. Stir the mixture at -78 °C for 1 hour after the addition is complete. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions. The two equivalents of base are required for the double elimination to form the alkyne.
-
Dipole Addition: Add trimethylsilyldiazomethane (1.2 eq, 60.0 mmol) dropwise over 15 minutes at -78 °C. The solution may change color.
-
Warming & Cycloaddition: After the addition, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir for 16 hours (overnight). Causality Note: The cycloaddition occurs as the mixture warms. Allowing it to proceed overnight ensures complete conversion.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (100 mL) at 0 °C (ice bath).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography (Silica gel, gradient elution with 20-40% ethyl acetate in hexanes) to afford 3-bromo-5-fluoro-1H-pyrazole as a white to pale yellow solid.
Self-Validation & Expected Outcome:
-
Yield: 70-80%
-
TLC: Rf ≈ 0.4 (30% EtOAc/Hexanes)
-
¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H), 10.5 (br s, 1H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -115.2.
Application Case Study: Synthesis of Fluindapyr
Fluindapyr is a potent SDHI fungicide that contains a fluorinated pyrazole carboxamide core.[8][9] The synthesis of Fluindapyr provides an excellent example of how the 3-bromo-5-fluoropyrazole intermediate can be further elaborated into a high-value agrochemical.[9]
The overall synthesis involves the coupling of two key fragments: the pyrazole carboxylic acid derived from our intermediate, and a specific aminoindane.[9]
// Nodes A [label="3-Bromo-5-fluoro-\n1H-pyrazole", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="1. Methylation (MeI)\n2. Carboxylation (n-BuLi, CO₂)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3-(Bromo)-5-fluoro-1-methyl-\n1H-pyrazole-4-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Amine Fragment\n(7-fluoro-1,1,3-trimethyl-\nindan-4-amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Amide Coupling\n(e.g., SOCl₂, base)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Fluindapyr", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> E; D -> E; E -> F; } ends_dot Caption: Synthetic workflow towards Fluindapyr.
While the full synthesis of Fluindapyr is complex, the key transformation utilizing our building block involves converting the 3-bromo-5-fluoropyrazole into the corresponding pyrazole-4-carboxylic acid, followed by an amide coupling reaction.
Conclusion
This compound serves as a highly effective and versatile C2 synthon for the construction of fluorinated heterocyclic systems vital to the agrochemical industry. Its unique reactivity allows for the efficient, one-pot synthesis of key intermediates like 3-bromo-5-fluoropyrazole through a dehydrobromination/[3+2] cycloaddition sequence. The protocols and rationale presented here provide a solid foundation for researchers and process chemists to leverage this valuable building block in the discovery and development of next-generation crop protection agents.
References
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. Available at: [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. Available at: [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI. Available at: [Link]
-
Understanding [3+2] cycloaddition reactions of difluoroallene to nitrone and diazoalkanes from the molecular electron density theory perspective. Royal Society of Chemistry. Available at: [Link]
-
Isolation and Cycloaddition Reactions of a Stable Boraketene. ChemRxiv. Available at: [Link]
-
The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Semantic Scholar. Available at: [Link]
-
The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry. National Center for Biotechnology Information (PMC). Available at: [Link]
Sources
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding [3+2] cycloaddition reactions of difluoroallene to nitrone and diazoalkanes from the molecular electron density theory perspective - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to synthesize fluindapyr?_Chemicalbook [chemicalbook.com]
- 9. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,1-Dibromo-2,2-difluoroethylene by Fractional Distillation
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the purification of crude 1,1-dibromo-2,2-difluoroethylene. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and professionals in drug development who are working with this compound. Fractional distillation is a powerful technique for purifying liquid compounds, but its success with halogenated alkenes like 1,1-dibromo-2,2-difluoroethylene hinges on a nuanced understanding of the compound's properties, potential impurities, and the distillation process itself.
Disclaimer and Assumption of Target Compound
The information within this guide is curated based on available scientific literature and expert knowledge. It is crucial to note that the user inquiry specified "1,1-dibromo-2-fluoroethylene." However, public chemical databases provide more robust and verified data for the closely related compound, 1,1-dibromo-2,2-difluoroethylene (CAS: 430-85-3) . Therefore, this guide will proceed with the assumption that the compound of interest is 1,1-dibromo-2,2-difluoroethylene. Researchers working with other isomers should adjust their experimental parameters accordingly, paying close attention to differences in boiling points and stability.
Physical Properties and Key Data
A thorough understanding of the physical properties of 1,1-dibromo-2,2-difluoroethylene and its potential impurities is fundamental to a successful fractional distillation. The greater the difference in boiling points between the desired compound and its contaminants, the more effective the separation will be.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,1-Dibromo-2,2-difluoroethylene | 430-85-3 | 221.83 | 68.35 [1] |
| Potential Impurities | |||
| 1,2-Dibromo-1,1,2,2-tetrafluoroethane | 124-73-2 | 259.82 | 47.3 |
| 1,1-Dibromo-2-chloro-2-fluoroethane | 63708-08-7 | 240.30 | Not readily available |
| 1,2-Dibromo-2-chloro-1,1-difluoroethane | 421-36-3 | 258.29 | Not readily available |
| 1,1-Dibromo-2-fluoroethane | Not available | 205.85 | Not readily available |
| (E)-1,2-Dibromoethylene | 590-12-5 | 185.85 | 108 |
| (Z)-1,2-Dibromoethylene | 590-11-4 | 185.85 | 112.5 |
| Tribromofluoroethylene | Not available | ~300 | Higher than the product |
| Tetrabromoethylene | 79-28-7 | 343.64 | 227 |
Troubleshooting Guide
This section addresses common issues encountered during the fractional distillation of 1,1-dibromo-2,2-difluoroethylene in a question-and-answer format.
Question: My distillation is proceeding very slowly, or the vapor is not reaching the condenser. What should I do?
Answer: This issue, often referred to as "stalling," can arise from several factors related to heat input and insulation.
-
Insufficient Heating: The heating mantle or oil bath may not be providing enough energy to overcome the heat loss in the distillation column. Gradually and carefully increase the heating temperature.
-
Inadequate Insulation: A long fractionating column is susceptible to heat loss to the surrounding environment. This can cause the vapor to condense and fall back into the distilling flask before it reaches the condenser. To mitigate this, wrap the fractionating column with glass wool or aluminum foil to ensure a proper temperature gradient is maintained throughout the column.
-
Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is about to be condensed. If it is too high, the reading will be artificially low, and if it is too low, the reading will be artificially high.
Question: The temperature reading on my thermometer is fluctuating wildly. Why is this happening and how can I fix it?
Answer: A fluctuating temperature reading is a common sign of an unstable distillation, which can compromise the purity of your fractions.
-
Uneven Boiling: The crude material may be "bumping" due to superheating. Ensure you are using boiling chips or a magnetic stir bar to promote smooth boiling.
-
Azeotrope Formation: While there is no readily available data on azeotropes of 1,1-dibromo-2,2-difluoroethylene, their formation with certain impurities cannot be entirely ruled out. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. If you suspect an azeotrope, further analytical techniques such as GC-MS may be needed to identify the components of the constant-boiling fraction.
-
Drafts in the Fume Hood: Air currents in the fume hood can cause localized cooling of the distillation apparatus, leading to temperature fluctuations. Ensure the fume hood sash is at the proper height and consider using shielding to protect the apparatus from drafts.
Question: I am observing a "flooded" column, where the packing material is filled with liquid. What is the cause and solution?
Answer: A flooded column is a serious issue that drastically reduces the efficiency of the separation. It occurs when the rate of vapor rising up the column is too high, preventing the condensed liquid from flowing back down.
-
Excessive Heating: The most common cause of flooding is an excessively high heating rate. Reduce the temperature of the heating mantle or oil bath to decrease the boil-up rate.
-
Inappropriate Packing Material: The choice of packing material is crucial. For halogenated compounds, materials like Pro-Pak® 316 stainless steel packing can be effective due to their high surface area and low pressure drop.[2] Ensure the packing is not too dense, which can impede liquid flow.
Question: My final product is still impure, even after careful fractional distillation. What are the possible reasons?
Answer: Achieving high purity can be challenging, and several factors can contribute to an impure final product.
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points. Using a longer column or a more efficient packing material can improve separation.
-
Distillation Rate is Too Fast: A slow and steady distillation rate is key to achieving good separation. If the distillation is conducted too quickly, there is not enough time for the necessary vapor-liquid equilibria to be established in the column.
-
Cross-Contamination: Ensure all glassware is scrupulously clean and dry before starting the distillation. Contamination can also occur if fractions are not changed at the correct temperature intervals.
Frequently Asked Questions (FAQs)
Q1: What type of fractionating column is best for purifying 1,1-dibromo-2,2-difluoroethylene?
A1: The choice of column depends on the boiling point difference between your target compound and the impurities.
-
Vigreux Column: This is a simple type of fractionating column with indentations in the glass to increase the surface area for condensation and re-vaporization. It is suitable for separating liquids with a boiling point difference of 20-30 °C.
-
Packed Column: For separations of liquids with closer boiling points, a packed column is more efficient. These columns are filled with materials like Raschig rings, metal sponge, or Pro-Pak® packing, which provide a large surface area for the vapor-liquid equilibria to occur.[2] Given the potential for closely boiling impurities, a packed column is often the preferred choice for purifying halogenated alkenes.
Q2: Are there any specific safety precautions I should take when distilling 1,1-dibromo-2,2-difluoroethylene?
A2: Yes, working with halogenated organic compounds requires stringent safety measures.
-
Ventilation: Always perform the distillation in a well-ventilated fume hood. Halogenated compounds can be toxic if inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin and eyes. In case of a spill, follow the established laboratory procedures for cleaning up halogenated organic compounds.
-
Heating: Use a heating mantle or an oil bath for controlled and even heating. Never use a direct flame.
-
Pressure: The distillation should be performed at atmospheric pressure unless the compound is known to decompose at its boiling point. Vacuum distillation can be employed to lower the boiling point, but requires specialized equipment and procedures.
Q3: How do I properly set up the fractional distillation apparatus?
A3: A proper setup is critical for a safe and effective distillation. The following diagram illustrates a standard laboratory setup.
Caption: A standard laboratory setup for fractional distillation.
Q4: How can I determine the purity of my distilled fractions?
A4: The purity of the collected fractions should be assessed using appropriate analytical techniques.
-
Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile organic compounds. A pure sample will show a single peak, while impurities will appear as additional peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help identify any remaining impurities.
-
Refractive Index: Measuring the refractive index of each fraction and comparing it to the literature value for the pure compound can be a quick and simple way to assess purity.
Experimental Protocol: Fractional Distillation of Crude 1,1-Dibromo-2,2-difluoroethylene
This protocol provides a step-by-step methodology for the purification of crude 1,1-dibromo-2,2-difluoroethylene.
Materials:
-
Crude 1,1-dibromo-2,2-difluoroethylene
-
Round-bottom flask (distilling flask)
-
Fractionating column (Vigreux or packed)
-
Condenser (Liebig or Allihn)
-
Thermometer and adapter
-
Receiving flasks
-
Boiling chips or magnetic stir bar and stir plate
-
Heating mantle or oil bath
-
Clamps and stands
-
Tubing for condenser water
-
Glass wool or aluminum foil for insulation
Procedure:
-
Apparatus Assembly:
-
Set up the distillation apparatus in a fume hood as shown in the diagram above.
-
Ensure all glassware is clean and dry.
-
Use clamps to securely fasten the distilling flask, fractionating column, and condenser to the support stands.
-
The distilling flask should not be more than two-thirds full of the crude material.
-
Add a few boiling chips or a magnetic stir bar to the distilling flask.
-
Connect the condenser to a cold water source, with the water entering at the lower inlet and exiting at the upper outlet.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin heating the distilling flask gently.
-
Observe the crude mixture as it begins to boil. A ring of condensing vapor should slowly rise through the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation. A good rate is typically 1-2 drops of distillate per second.
-
Record the temperature at which the first drop of distillate falls into the receiving flask. This is the initial boiling point of the first fraction.
-
-
Fraction Collection:
-
Collect any initial low-boiling impurities in a separate receiving flask (the "forerun").
-
When the temperature stabilizes at the boiling point of 1,1-dibromo-2,2-difluoroethylene (approximately 68 °C), change to a clean, pre-weighed receiving flask to collect the main fraction.
-
Continue to collect the distillate as long as the temperature remains constant.
-
If the temperature begins to rise significantly above the boiling point of the desired product, it indicates that higher-boiling impurities are beginning to distill. At this point, change to a third receiving flask to collect this "after-run" fraction.
-
-
Shutdown:
-
Stop the distillation when only a small amount of residue remains in the distilling flask. Never distill to dryness , as this can lead to the formation of explosive peroxides, especially with unsaturated compounds.
-
Turn off the heating and allow the apparatus to cool down completely before disassembling.
-
-
Analysis:
-
Determine the yield of the purified main fraction.
-
Analyze the purity of the main fraction using GC, NMR, or by measuring its refractive index.
-
Logical Troubleshooting Workflow
When encountering a problem during distillation, a systematic approach is key to identifying and resolving the issue.
Caption: A logical workflow for troubleshooting common fractional distillation problems.
References
-
PubChem. (n.d.). 1,2-Dibromo-2-chloro-1,1-difluoroethane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Dibromo-2-fluoroethane. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). 1,1-Dibromodifluoroethylene. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Dibromo-2-chloro-1,2,2-trifluoroethane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Dibromo-2-chloro-2-fluoroethane. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Dibromo-2,2-difluoropropane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Dibromo-2,2-dichloroethene. National Center for Biotechnology Information. Retrieved from [Link]
-
IChemE. (n.d.). Troubleshooting Distillation Controls – course outline. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Fractional distillation. Retrieved from [Link]
-
Pope Scientific, Inc. (n.d.). Fractionating Column Packing. Retrieved from [Link]
-
Journal of Chemical Education. (2018). A Useful System for Microscale and Semi-microscale Fractional Distillation of Air-Sensitive Substances with High Boiling Points. Journal of Chemical Education, 95(7), 1235-1239. [Link]
-
EPCM Holdings. (n.d.). Distillation Columns: Plates and Packing. Retrieved from [Link]
-
HPLC Column Packing Efficiency: For Halogen Bonding Separation Techniques. (n.d.). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Wikipedia. (2023, October 29). 1,2-Dibromoethylene. Retrieved from [Link]
Sources
dealing with the instability of 1,1-dibromo-2-fluoroethylene during storage
This is a technical support guide designed for researchers and process engineers handling 1,1-dibromo-2-fluoroethylene (CAS 358-96-3) . It addresses the compound's inherent instability, specifically its tendency toward spontaneous polymerization and light-induced decomposition.
Topic: Stability Management, Storage Protocols, and Troubleshooting
Executive Summary & Compound Profile
This compound (C₂HBr₂F) is a highly reactive halogenated olefin.[1][2][3] While valuable as a specialized etching gas component and synthetic intermediate, it exhibits significant instability compared to its difluoro- analogs.
The Core Challenge: The primary failure mode is radical-initiated polymerization , often accelerated by light (photolysis of the C-Br bond) and Lewis acid impurities (trace metals). Secondary decomposition releases Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF), creating an autocatalytic degradation loop.
| Property | Data | Critical Note |
| CAS Number | 358-96-3 | Verify against CoA; often confused with 1,2-isomers.[4] |
| Molecular Weight | 203.84 g/mol | High density liquid. |
| Boiling Point | ~88-90°C (est.) | Volatile; vapor accumulates in headspace. |
| Storage Temp | -20°C | Mandatory for long-term (>2 weeks). |
| Primary Hazard | Polymerization | Exothermic; can rupture sealed vials. |
Storage & Handling Protocols (The "Golden Rules")
Q1: What are the absolute minimum requirements for storage?
A: You must control three variables: Temperature, Light, and Atmosphere. [5]
-
Temperature: Store at -20°C for any duration exceeding 2 weeks. For active use (1-2 weeks), -4°C is acceptable [1].[6]
-
Light: The C-Br bond is photosensitive. Use amber glass or wrap clear containers in aluminum foil. UV light triggers radical formation, initiating polymerization.
-
Atmosphere: Store under Argon or Nitrogen .[5] Oxygen acts as a diradical and can form peroxides, which later decompose to trigger explosive polymerization.
Q2: Can I store this in stainless steel cylinders?
A: Proceed with extreme caution. While passivated stainless steel is generally acceptable, avoid Aluminum entirely. Aluminum salts (formed from trace HF/HBr corrosion) act as Lewis Acid catalysts, which lower the activation energy for polymerization.
-
Best Practice: Use glass-lined containers or passivated Stainless Steel (316L).
-
Warning: If the liquid turns green or blue in a metal container, metal leaching has occurred. Discard immediately.
Troubleshooting Guide (Q&A)
Scenario A: Visual Changes
User Question: "My sample has turned from colorless to a pale yellow/brown. Is it still usable?" Scientist Answer: The color change indicates oxidation and halogen release (likely Bromine, Br₂).
-
Diagnosis: Light exposure or air ingress has cleaved the C-Br bond.
-
Action:
-
Light Yellow: Purify via distillation under reduced pressure. Check NMR for purity.
-
Dark Brown/Red: Significant decomposition. Discard. The dissolved Br₂ acts as a radical initiator, making the remaining liquid highly unstable.
-
Scenario B: Solids & Precipitates
User Question: "I see white, gummy solids at the bottom of the vial." Scientist Answer: This is oligomer/polymer formation .
-
Mechanism: Spontaneous radical polymerization.
-
Risk: The polymerization is exothermic. If the solid mass is significant (>10% volume), the remaining liquid may contain active radicals.
-
Protocol: Do not attempt to filter and use. The monomer purity is compromised, and dissolved oligomers will interfere with precise etching or coupling reactions. Dispose of as hazardous halogenated waste.
Scenario C: Pressure Buildup
User Question: "When I pierced the septum, there was a significant release of gas. What happened?" Scientist Answer: You are likely detecting HBr or HF gas , byproducts of hydrolysis or elimination reactions.
-
Cause: Moisture ingress. Water reacts to strip HBr/HF, leaving behind unstable species.
-
Immediate Action: Vent in a fume hood. Test the pH of the vapor with wet litmus paper (Red = Acidic).
-
Prevention: Always use anhydrous techniques (Schlenk line) and store over activated 3Å molecular sieves if the application permits.
Stabilization Strategy
If you are synthesizing or storing large quantities, you must add a radical inhibitor.
Recommended Inhibitors:
-
TBC (4-tert-butylcatechol): 10-50 ppm. Effective for liquid phase storage. Requires removal (wash with dilute NaOH) before catalytic use.
-
BHT (Butylated hydroxytoluene): 50-100 ppm. A common alternative, less reactive than TBC but effective for preventing peroxide formation.
-
Limonene / Pinene: sometimes used as "green" scavengers for HBr/HF, preventing acid-catalyzed degradation.
Decision Logic: Stability Check Workflow
Use this flowchart to determine if your batch is safe to use.
Caption: Workflow for assessing monomer quality. "Yellowing" indicates oxidation; "Solids" indicate polymerization.
References
-
Bio-Fount Technical Data . Storage Conditions for this compound (CAS 358-96-3). Retrieved from (Verified Source for -20°C/-4°C data).
-
GuideChem Chemical Database . Safety and Handling of Fluorinated Ethylenes. Retrieved from .[7]
-
PubChem Compound Summary . This compound. National Library of Medicine. Retrieved from .
Sources
- 1. WO2022163182A1 - éå±é ¸åç©ã®ãã¿ã¼ã³å½¢ææ¹æ³åã³åå°ä½ç´ åã®è£½é æ¹æ³ - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. intlab.org [intlab.org]
- 5. guidechem.com [guidechem.com]
- 6. 358-96-3|this compound|this compound|MFCD02913515-范德生物科技公司 [bio-fount.com]
- 7. Page loading... [wap.guidechem.com]
preventing polymerization of 1,1-dibromo-2-fluoroethylene
Welcome to the technical support guide for 1,1-dibromo-2-fluoroethylene. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into preventing the unwanted polymerization of this highly reactive monomer. Our goal is to ensure the integrity of your experiments and the stability of your materials through a foundational understanding of the underlying chemical principles.
Introduction: The Challenge of this compound Stability
This compound is a valuable building block in organic synthesis due to its unique electronic and steric properties. However, the presence of a carbon-carbon double bond, activated by electron-withdrawing halogen substituents, makes it susceptible to spontaneous polymerization. This process can be initiated by various stimuli, including heat, light, and radical species, leading to sample degradation, reaction failure, and potential safety hazards. This guide provides a structured approach to identifying, troubleshooting, and preventing these issues.
Troubleshooting Guide: Spontaneous Polymerization
This section addresses common issues encountered during the handling and use of this compound in a practical question-and-answer format.
Question 1: My freshly opened bottle of this compound appears viscous, contains a white precipitate, or has solidified. What has happened and is the material usable?
Immediate Assessment: Your material has undergone polymerization. The increased viscosity and the presence of solids are due to the formation of poly(this compound) chains.
Causality: The polymerization was likely initiated by one or more of the following factors:
-
Inhibitor Depletion: Commercial monomers are shipped with a small amount of a polymerization inhibitor. Over time, or through improper storage, this inhibitor can be consumed, leaving the monomer unprotected.
-
Exposure to Initiators: Accidental exposure to air (oxygen), light (UV radiation), or thermal stress during shipping or storage can generate free radicals, initiating the polymerization cascade.[1][2]
-
Contamination: Impurities, especially those capable of generating radicals, can act as initiators.
Recommended Action:
-
Safety First: Do not attempt to heat the solidified monomer, as this can lead to uncontrolled, exothermic decomposition. Handle the container in a well-ventilated fume hood.
-
Material Quarantine: The material is no longer suitable for most applications, as the presence of polymer will interfere with stoichiometry and reaction kinetics. The monomer cannot be effectively regenerated from the polymer.
-
Disposal: Dispose of the material in accordance with your institution's hazardous waste guidelines. Label it clearly as "Polymerized this compound".
Expert Insight: The driving force for polymerization is the conversion of a high-energy π-bond in the monomer to a more stable σ-bond in the polymer chain. Even a minuscule concentration of initiating radicals can trigger a chain reaction that consumes a significant portion of the monomer.[1][2]
Question 2: I need to use inhibitor-free this compound for my reaction. What is the safest way to remove the stabilizer?
Immediate Assessment: Removing the inhibitor is a critical step for reactions sensitive to its presence (e.g., certain catalytic cycles or polymerizations where you control the initiator). However, this renders the monomer extremely prone to spontaneous polymerization.
Causality: The inhibitor's function is to scavenge free radicals that would otherwise initiate polymerization.[][4] Its removal leaves the monomer vulnerable to any stray initiators like ambient light, heat, or oxygen.
Recommended Protocol: Inhibitor Removal via Column Chromatography This is the most effective and gentle method for removing common phenolic inhibitors like butylated hydroxytoluene (BHT).
Step-by-Step Methodology:
-
Prepare the Column: In a fume hood, pack a glass chromatography column with activated basic alumina. The amount should be approximately 10-20 times the weight of the monomer to be purified. Use a non-polar solvent like pentane or hexane to create the slurry and settle the packing.
-
Pre-chill: Cool the packed column and the collection flask in an ice bath. This reduces the risk of thermally induced polymerization.
-
Load the Monomer: Carefully load the inhibited this compound onto the top of the column.
-
Elute: Elute the monomer using the chilled non-polar solvent. The phenolic inhibitor will be strongly adsorbed by the basic alumina, while the pure monomer will pass through.
-
Collect and Store: Collect the eluent in a flask that has been pre-charged with a fresh, desired amount of a suitable inhibitor if it is to be stored, or use it immediately. The collection flask should be protected from light (e.g., wrapped in aluminum foil).
-
Solvent Removal (if necessary): If the solvent needs to be removed, use a rotary evaporator with a chilled water bath (T < 30°C) and ensure the system is protected from light. Do not evaporate to dryness.
Critical Post-Purification Workflow:
Caption: The three key stages of free-radical polymerization.
While anionic polymerization is possible for some electron-deficient alkenes, the presence of bromine atoms can lead to side reactions, making the free-radical pathway the more common route for uncontrolled polymerization. [5][6]
Q2: How should I properly store this compound for maximum shelf life?
Proper storage is the most effective preventative measure.
-
Temperature: Store at 2-8°C . Refrigeration slows down the rate of potential radical formation and inhibitor consumption.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). This prevents the formation of explosive peroxides from atmospheric oxygen.
-
Light: Store in an amber or opaque vial to protect from UV light, which can initiate polymerization.
-
Inhibitor: Ensure the monomer is stored with an appropriate inhibitor. Check the certificate of analysis for the type and concentration.
Q3: Which inhibitors are recommended for this compound?
The choice of inhibitor depends on the intended application and storage conditions.
| Inhibitor Class | Example(s) | Typical Conc. (ppm) | Mechanism of Action | Best For |
| Phenolic | BHT, Hydroquinone | 50 - 200 | Hydrogen atom transfer to radicals | General storage, ambient temp use |
| Nitroxide | TEMPO, 4-Hydroxy-TEMPO | 10 - 100 | Reversible radical trapping | High-temp reactions, long-term stability |
| Aromatic Amines | Phenylenediamine derivatives | 100 - 500 | Hydrogen atom transfer | Certain industrial applications |
| Inorganic Salts | Ferric Chloride, Copper Salts | Variable | Electron transfer to terminate active chains | Aqueous phase or specific syntheses |
Table summarizing common polymerization inhibitors and their applications. Data synthesized from general knowledge on inhibitor classes.[][4][7]
Q4: Are there any materials I should avoid bringing into contact with this monomer?
Yes. Avoid contact with:
-
Strong Oxidizers: Can initiate polymerization.
-
Strong Bases and Acids: Can potentially catalyze decomposition or polymerization.
-
Powdered Metals: Vigorous reactions have been reported for similar halogenated compounds. [8]* Radical Initiators: Avoid any contamination with compounds like AIBN or benzoyl peroxide unless you are intentionally initiating a polymerization.
By understanding these principles and adhering to the recommended protocols, you can handle this compound safely and effectively, ensuring the success and reproducibility of your research.
References
- Method for making 1,1-difluoroethylene polymer.
- Process for the purification of 1,1-difluoroethane.
- Preparation of 1,1-difluoro-2-bromoethylene.
- Free Radical Polymerization of 1,1-Difluoroethene in a Supercritical Carbon Dioxide Medium. Scholars' Mine.
- 1,2-dibromoethane - Incident management. GOV.UK.
- What is the classification and mechanism of polymeriz
- Polymerization Inhibitors. Polymer / BOC Sciences.
- Inhibition of Free Radical Polymeriz
-
Anionic polymerization. Wikipedia. [Link]
- 2.
- FREE RADICAL POLYMERIZ
- What is free radical polymerization?
- Understanding Free Radical Polymerization.
Sources
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 2. What Is Free Radical Polymerization? How PVC and PS Are Made [eureka.patsnap.com]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. longchangchemical.com [longchangchemical.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Safe Scale-Up Synthesis of 1,1-Dibromo-2-fluoroethylene
Objective: This guide provides researchers, scientists, and drug development professionals with essential troubleshooting and safety protocols for scaling up the synthesis of 1,1-dibromo-2-fluoroethylene. The information herein is designed to anticipate and mitigate potential hazards, ensuring both experimental success and operator safety.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound and what are its primary hazards?
A1: The synthesis of this compound is typically achieved through a dehydrohalogenation reaction of a suitable precursor, such as 1,1,2-tribromo-2-fluoroethane.[1][2][3] This E2 elimination is often mediated by a strong, non-nucleophilic base.[4][5]
The primary hazards to consider are:
-
Precursor/Product Toxicity: Halogenated hydrocarbons can be toxic, corrosive, and irritating to the skin, eyes, and respiratory system.[6][7][8] Always consult the Safety Data Sheet (SDS) for each specific compound.
-
Exothermic Reaction: Dehydrohalogenation reactions can be highly exothermic.[9] Without proper thermal management, this can lead to a dangerous increase in temperature and pressure, known as a thermal runaway.[10][11]
-
Reagent Hazards: Strong bases, such as sodium hydroxide or potassium tert-butoxide, are corrosive. Organolithium reagents like n-butyllithium, sometimes used in related syntheses, are pyrophoric, meaning they can ignite spontaneously on contact with air.[12][13]
Q2: What are the fundamental differences between a lab-scale and a pilot-scale synthesis for this reaction?
A2: The primary difference lies in the heat and mass transfer characteristics.
-
Heat Transfer: In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation. In a large reactor, this ratio decreases significantly, making it much harder to remove the heat generated by an exothermic reaction. This is the principal reason thermal runaway is a major concern during scale-up.[9][10]
-
Mass Transfer: Ensuring uniform mixing of reactants and maintaining a consistent temperature throughout a large-volume reactor is more challenging. Poor mixing can create localized "hot spots" where the reaction rate accelerates, potentially initiating a runaway.
-
Addition Rates: The rate of reagent addition, easily controlled in the lab with a dropping funnel, becomes a critical process parameter at scale. A slow, controlled addition rate is paramount to match the reactor's cooling capacity.
Q3: What specialized equipment is necessary for a safe scale-up?
A3: For a pilot-scale reaction (e.g., >10 L), the following equipment is essential:
-
Jacketed Glass Reactor: Allows for precise temperature control via a circulating thermal fluid.
-
Overhead Stirrer: Ensures efficient and homogenous mixing. The stirrer's motor should be explosion-proof.[14]
-
Baffled Reactor Interior: Prevents vortex formation and improves mixing efficiency.
-
Calibrated Dosing Pump: For precise and controlled addition of liquid reagents.
-
Redundant Temperature Probes (Thermocouples): At least one probe in the liquid phase and another in the headspace to monitor the reaction accurately.
-
Pressure Manometer and Relief System: To monitor the internal pressure and safely vent in case of over-pressurization.
-
Emergency Quench System: A pre-charged vessel containing a reaction-quenching agent (e.g., a weak acid) that can be rapidly introduced to halt the reaction.
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific issues that may arise during the scale-up process.
Issue 1: Rapid, Uncontrolled Temperature Increase During Base Addition
-
Potential Cause: The rate of base addition is too fast for the reactor's cooling system to handle, leading to heat accumulation. This is the onset of a thermal runaway.[9][10]
-
Immediate Corrective Actions:
-
STOP ADDITION: Immediately halt the addition of the base.
-
MAXIMUM COOLING: Set the reactor cooling system to its maximum capacity.
-
ALERT PERSONNEL: Inform all personnel in the area of the potential emergency.
-
PREPARE TO QUENCH: If the temperature continues to rise and approaches the solvent's boiling point, activate the emergency quench system.
-
-
Preventative Measures:
-
Perform Calorimetry Studies: Before scaling up, use reaction calorimetry to determine the heat of reaction (ΔHrxn) and the maximum rate of temperature rise under adiabatic conditions. This data is crucial for sizing the cooling system and calculating a safe addition rate.
-
Reduce Addition Rate: The addition rate must be slow enough that the heat generated is continuously removed by the cooling system.
-
Use a Semi-Batch Process: Add the limiting reagent slowly to the other reactants to control the rate of reaction.[15]
-
Issue 2: Low Yield or Incomplete Conversion
-
Potential Cause A: Poor Mixing. In a large reactor, inefficient stirring can lead to stratification of reactants, meaning the base and the substrate are not interacting effectively.
-
Corrective Action: Increase the stirrer speed. Ensure the stirrer blade design is appropriate for the viscosity of the reaction mixture.
-
-
Potential Cause B: Incorrect Stoichiometry. Errors in calculating the required amounts of reagents for the larger scale.
-
Corrective Action: Double-check all calculations. If possible, take an in-process sample (with extreme caution) to analyze for starting material concentration.
-
-
Potential Cause C: Base Degradation. Some bases, particularly organolithiums, can degrade if not stored and handled under a strict inert atmosphere.[12][16]
-
Preventative Measure: Titrate the base (e.g., n-butyllithium) before use to determine its exact molarity.
-
Issue 3: Product Contains Significant Impurities
-
Potential Cause A: Side Reactions due to High Temperature. Localized hot spots from poor mixing or an overall high reaction temperature can promote side reactions, such as polymerization or the formation of isomers.
-
Preventative Measure: Maintain a lower, more controlled reaction temperature. Improve mixing efficiency.
-
-
Potential Cause B: Contaminated Starting Materials. Impurities in the starting materials will be carried through the reaction.
-
Preventative Measure: Verify the purity of all reagents via analytical methods (e.g., NMR, GC-MS) before commencing the scale-up.
-
-
Potential Cause C: Metal-Catalyzed Decomposition. Traces of metal from previous reactions in the reactor can sometimes catalyze decomposition or side reactions.[17]
-
Preventative Measure: Ensure the reactor is scrupulously cleaned according to validated cleaning protocols before use.
-
Section 3: Mandatory Safety Protocols & Visual Guides
Personal Protective Equipment (PPE)
The correct selection and use of PPE is non-negotiable.[18][19][20]
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield | Protects against splashes of corrosive bases and toxic halogenated compounds. |
| Hand Protection | Nitrile gloves as a base layer, with heavy-duty butyl or neoprene gloves worn over them | Provides layered protection against a broad range of chemicals. Nitrile offers dexterity, while the outer layer provides robust chemical resistance.[13][21] |
| Body Protection | Flame-resistant (FR) lab coat worn over chemical-resistant overalls or an apron | Protects against splashes and provides a crucial layer of protection in case of fire, especially when working with flammable solvents or pyrophoric reagents.[13] |
| Respiratory Protection | A properly fitted respirator with organic vapor cartridges | Required if the procedure is not performed in a fully contained and ventilated system to prevent inhalation of volatile organic compounds. |
| Footwear | Steel-toed, chemical-resistant safety boots | Protects feet from spills and impact hazards.[18] |
Scale-Up Workflow: Critical Control Points
The following diagram illustrates the key stages of the scale-up process, highlighting where safety and process control are most critical.
Caption: Workflow for scale-up, highlighting Critical Control Points (CCPs).
Troubleshooting Decision Tree: Thermal Event
This diagram provides a logical pathway for responding to an unexpected temperature increase.
Caption: Decision tree for managing a thermal runaway event during synthesis.
References
- HaloPolymer Trading Inc. (2020). 1,1-difluoroethylene - safety data sheet.
- Google Patents. (1995). WO1995016653A1 - Process for the synthesis of 1-bromo-2-fluoroethane.
- Apollo Scientific. (2022). 1,2-Dibromo-1,1-dichlorodifluoroethane - Safety Data Sheet.
- Apollo Scientific. (2022). 3,3-Dibromo-1,1,1-trifluoroacetone - Safety Data Sheet.
- Google Patents. (n.d.). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
- Google Patents. (n.d.). US2327174A - Preparation of halogenated olefins.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- Cheméo. (n.d.). Chemical Properties of 1,1-Dibromodifluoroethylene (CAS 430-85-3).
- PubChem. (n.d.). 1,1-Dibromo-2-fluoroethane.
- ACS Publications. (2025). Catalyst-Free, Scalable, Green-Light-Mediated Iodoamination, and Further Transformation of Olefins Under Continuous Flow Conditions. Organic Process Research & Development.
- University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- Wikipedia. (n.d.). Thermal runaway.
- PubMed. (2009). Facile synthesis of 1,1-difluoroallenes via the difluorovinylidenation of aldehydes and ketones.
- Saskoer.ca. (n.d.). 12.6. Reaction: Elimination of H-X (Dehydrohalogenation). Introduction to Organic Chemistry.
- MDPI. (n.d.). Progress in Stereoselective Haloamination of Olefins.
- Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254.
- Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Pearson. (n.d.). Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons.
- University of Arkansas Environmental Health & Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
- Innocentive. (n.d.). Controlling Runaway Heat in Exothermic Chemical Reactions.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- Chemistry LibreTexts. (2019). 7.6.1. Elimination of Alkyl Halides.
- Semco Infratech. (2025). Preventing Thermal Runaway in Energy Storage Systems.
- PubMed. (n.d.). Synthesis of the multisubstituted halogenated olefins via cross-coupling of dihaloalkenes with alkylzinc bromides.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents.
- YouTube. (2025). How to Prepare Alkenes | Dehydrohalogenation and Dehydration Explained.
- PubChem. (n.d.). 1,1-Dibromo-2,2-difluoropropane.
- YouTube. (2018). Elimination reactions - Dehydrohalogenation.
- PubChem. (n.d.). 1,1-Dibromo-2-chloro-2-fluoroethane.
- European Organic Peroxide Safety Group. (n.d.). Safe Handling.
- Royal Society of Chemistry. (2013). Synthesis of functional 'polyolefins': state of the art and remaining challenges.
- University of California, Riverside Environmental Health & Safety. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- Lipolytim. (n.d.). Preventing Thermal Runaway in Lithium-Ion Batteries.
- Safelyio. (n.d.). Personal Protective Equipment for Chemical Handling.
- ChemicalBook. (2023). 2-BROMO-1,1,1-TRIFLUOROETHANE (CAS 421-06-7).
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Validation & Comparative
1H and 19F NMR analysis of 1,1-dibromo-2-fluoroethylene
Strategic NMR Profiling of 1,1-Dibromo-2-fluoroethylene
Executive Summary
This guide provides a technical comparison for the structural validation of This compound (CAS 358-96-3) using
The primary analytical challenge addressed here is distinguishing the target gem-dibromo isomer from its thermodynamic byproduct, 1,2-dibromo-1-fluoroethylene . This guide establishes a self-validating protocol based on the magnitude of heteronuclear coupling (
Comparative Analysis: Product vs. Alternatives
In synthetic pathways involving the bromination of fluoro-olefins, regioselectivity is often imperfect. The "Alternative" in this context is the structural isomer that frequently co-elutes or co-crystallizes with the target.
The Core Differentiator: Heteronuclear Coupling
The definitive metric for distinguishing these isomers is the magnitude of the proton-fluorine coupling constant (
| Parameter | Target Product | Primary Alternative (Impurity) |
| Compound Name | This compound | 1,2-Dibromo-1-fluoroethylene |
| Structure | ||
| Symmetry | Asymmetric ( | Geometric Isomers ( |
| Key Coupling | Geminal ( | Vicinal ( |
| Coupling Value | > 70 Hz (Typically 75–85 Hz) | < 40 Hz (Cis: 4–20 Hz; Trans: 12–40 Hz) |
| Doublet (d) | Doublet (d) | |
| Doublet (d) | Doublet (d) |
Technical Insight: The geminal coupling (
) in fluoroalkenes is anomalously large due to the hyperconjugative interaction between theorbital and the orbital on the same carbon. This creates a spectral signature distinct from the vicinal coupling observed in the 1,2-isomer.
Experimental Protocol
To ensure reproducibility and authoritative grounding, follow this standardized acquisition workflow.
A. Sample Preparation
-
Solvent: Chloroform-d (
) is recommended to minimize solvent-solute dipolar interactions that can broaden fluorine lines. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: High-precision 5 mm NMR tube (Wilmad 507-PP or equivalent) to prevent shimming artifacts.
B. Acquisition Parameters
-
H NMR (Proton):
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (D1):
3.0 seconds (essential for accurate integration of olefinic protons). -
Scans: 16–64.
-
-
F NMR (Fluorine):
-
Pulse Sequence: Run both Coupled and Proton-Decoupled (
F{ H}) experiments. -
Spectral Width: -50 to -200 ppm.
-
Referencing: Internal
(0 ppm) or external calibration.
-
C. Data Interpretation
-
Identify the Doublet: In the
H spectrum, locate the olefinic proton signal (typically 5.5–6.5 ppm). -
Measure
: Calculate the distance between the two peaks in Hertz (Hz). -
Validate:
-
If
Hz This compound (Confirmed). -
If
Hz 1,2-dibromo-1-fluoroethylene (Impurity).
-
Decision Pathway Visualization
The following diagram outlines the logic flow for structural verification.
Figure 1: Logic gate for distinguishing this compound from regioisomers via NMR coupling constants.
Supporting Experimental Data (Predicted)
Based on substituent additivity rules and analogous haloalkene data [1][2], the expected spectral characteristics are:
| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment |
| 6.20 ppm | Doublet ( | Olefinic CH | ||
| -108.5 ppm | Doublet ( | Olefinic CF |
Note: Exact shifts may vary by
References
-
PubChem. (2025). 1,1-Dibromo-2-fluoroethane Compound Summary. National Library of Medicine. Available at: [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for J-coupling ranges).
Sources
Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1,1-dibromo-2-fluoroethylene
For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. The fragmentation pattern generated by electron ionization (EI) provides a unique molecular fingerprint. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1,1-dibromo-2-fluoroethylene, a halogenated alkene of interest in synthetic chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage fundamental principles of mass spectrometry and comparative data from structurally similar molecules to provide a robust predictive analysis. By understanding the fragmentation pathways of this and related compounds, researchers can gain valuable insights into the behavior of halogenated alkenes in the mass spectrometer.
The Predicted Fragmentation Landscape of this compound
Upon entering the ion source of a mass spectrometer, this compound will be subjected to a high-energy electron beam, typically at 70 eV.[1][2] This process will dislodge an electron from the molecule, generating a positively charged molecular ion radical, [C₂HBr₂F]⁺•. Due to the high energy of this ionization method, the molecular ion is expected to be unstable and undergo a series of fragmentation events.[2]
The most prominent feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[3] Consequently, any fragment containing one bromine atom will appear as a pair of peaks of roughly equal intensity, separated by two mass-to-charge units (m/z). Fragments containing two bromine atoms will exhibit a characteristic triplet of peaks with an intensity ratio of approximately 1:2:1.[3]
The predicted fragmentation of this compound is expected to proceed through several key pathways:
-
Loss of a Bromine Radical: The C-Br bond is the weakest bond in the molecule, making the loss of a bromine radical a highly probable fragmentation pathway. This will result in the formation of a [C₂HBrF]⁺ ion.
-
Loss of a Fluorine Radical: While the C-F bond is stronger than the C-Br bond, the loss of a fluorine radical to form a [C₂HBr₂]⁺ ion is also a possible fragmentation event.
-
Cleavage of the C=C Double Bond: Fragmentation of the carbon-carbon double bond can lead to the formation of smaller fragment ions.
-
Rearrangement Reactions: Intramolecular rearrangements followed by fragmentation can also occur, leading to the formation of various smaller ions.
The following table summarizes the predicted major fragments for this compound and their expected m/z values, taking into account the isotopic distribution of bromine.
| Predicted Fragment Ion | Chemical Formula | Predicted m/z Values | Isotopic Pattern |
| Molecular Ion | [C₂HBr₂F]⁺• | 191, 193, 195 | 1:2:1 |
| Loss of Br | [C₂HBrF]⁺ | 112, 114 | 1:1 |
| Loss of F | [C₂HBr₂]⁺ | 172, 174, 176 | 1:2:1 |
| Loss of HBr | [C₂BrF]⁺ | 131, 133 | 1:1 |
| Loss of HF | [C₂HBr₂]⁺• | 171, 173, 175 | 1:2:1 |
| Loss of CBrF | [CHBr]⁺ | 92, 94 | 1:1 |
| Loss of CBr₂ | [CHF]⁺ | 32 | Single Peak |
Comparative Analysis with Structurally Related Halogenated Alkenes
To substantiate our predictive analysis, we will compare the expected fragmentation of this compound with the known mass spectra of three related compounds: 1,1-dibromoethane, 1-bromo-1-fluoroethene, and 1,1-difluoroethene.
Comparison with 1,1-dibromoethane
1,1-dibromoethane provides a valuable reference for understanding the fragmentation of a gem-dibromo compound. The mass spectrum of 1,1-dibromoethane exhibits a molecular ion peak cluster at m/z 186, 188, and 190, corresponding to the presence of two bromine atoms.[3][4][5][6] A prominent fragment is observed at m/z 107 and 109, resulting from the loss of a bromine radical, which is consistent with our prediction for this compound. The base peak in the spectrum of 1,1-dibromoethane is often the [C₂H₃]⁺ ion at m/z 27, indicating significant fragmentation of the carbon skeleton.
Comparison with 1-bromo-1-fluoroethene
1-bromo-1-fluoroethene is a close structural analog, differing by one bromine atom. Its mass spectrum would show a molecular ion peak with a characteristic 1:1 isotopic pattern for a single bromine atom.[7] The fragmentation would likely involve the loss of a bromine or fluorine radical, providing a direct comparison for the initial fragmentation steps predicted for this compound.
Comparison with 1,1-difluoroethene
1,1-difluoroethene serves as a bromine-free analogue, allowing for the isolation of fluorine's influence on fragmentation. The mass spectrum of 1,1-difluoroethene shows a molecular ion at m/z 64.[8][9][10][11] Key fragments arise from the loss of fluorine and hydrogen atoms. The absence of the characteristic bromine isotopic pattern highlights its importance as a diagnostic tool.
The comparative analysis underscores the dominant role of the bromine atoms in directing the fragmentation of this compound. The predicted loss of a bromine radical is a consistent and expected primary fragmentation event.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted fragmentation of this compound.
Experimental Protocol: Acquiring the Mass Spectrum of a Volatile Halogenated Alkene
The following is a generalized protocol for acquiring an electron ionization mass spectrum of a volatile liquid such as this compound using a gas chromatography-mass spectrometry (GC-MS) system.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms).
-
Helium carrier gas.
-
Liquid autosampler or manual injection syringe.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile, inert solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 µg/mL.
-
-
GC-MS System Setup:
-
Set the GC oven temperature program. A typical program would be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Final hold: 5 minutes.
-
-
Set the injector temperature to 250°C.
-
Set the carrier gas (Helium) flow rate to 1 mL/minute.
-
Set the MS transfer line temperature to 280°C.
-
Set the ion source temperature to 230°C.
-
Set the electron energy to 70 eV.
-
Set the mass scan range from m/z 30 to 250.
-
-
Injection and Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC.
-
Start the data acquisition. The GC will separate the components of the sample, and the MS will record the mass spectrum of each eluting compound.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
-
Compare the experimental spectrum with the predicted fragmentation pattern and the spectra of related compounds.
-
This protocol provides a robust framework for the analysis of volatile and potentially sensitive compounds. For air-sensitive compounds, specialized inlet systems and handling techniques under inert atmospheres would be necessary.[12][13]
Conclusion
References
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]
-
Journal of Visualized Experiments. (2014). Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-1-fluoroethene. Retrieved from [Link]
-
University of Illinois, School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]
-
NIST. (n.d.). Ethane, 1,1-dibromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-1-fluoroethane. Retrieved from [Link]
-
Journal of Visualized Experiments. (2014). Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). 1-Bromo-2,2-difluoroethylene. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). (1S)-1-bromo-1-fluoroethane. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Dibromoethane. Retrieved from [Link]
-
NIST. (n.d.). Ethene, 1,1-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Dibromoethylene. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,1-Difluoroethylene. Retrieved from [Link]
-
NIST. (n.d.). Ethene, 1,1-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethane, 1,2-dibromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Difluoroethane. Retrieved from [Link]
-
PubChem. (n.d.). Vinylidene fluoride. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Dibromo-1,1-dichloroethane. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1,1-Dibromodifluoroethylene. In NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Identification of Functional Groups in 1,1-dibromo-2-fluoroethylene
Abstract
This guide provides a comprehensive analysis of using Fourier-Transform Infrared (FT-IR) spectroscopy for the identification of functional groups in the halogenated alkene, 1,1-dibromo-2-fluoroethylene. We delve into the theoretical basis for the vibrational frequencies of its key bonds (C=C, =C-H, C-F, C-Br), offering predictive insights into its infrared spectrum. A detailed, field-proven protocol for sample analysis using Attenuated Total Reflectance (ATR) FT-IR is presented. Furthermore, this guide objectively compares the utility of FT-IR with alternative analytical methods, namely Raman and Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural elucidation of this molecule. This comparative approach, supported by experimental workflows and data interpretation frameworks, is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their analytical workflows.
The Analytical Challenge of Halogenated Alkenes
Halogenated alkenes, such as this compound, are valuable building blocks in organic synthesis. However, their structural characterization can present unique challenges. The presence of multiple, highly electronegative halogen atoms significantly influences the molecule's electronic structure and bond polarities. This has a direct impact on the vibrational energies of the functional groups, often causing spectral peaks to shift from their typical textbook ranges.
The key to accurate identification lies in understanding these influences. In this compound, the primary functional groups for IR analysis are:
-
The carbon-carbon double bond (C=C)
-
The vinylic carbon-hydrogen bond (=C-H)
-
The carbon-fluorine bond (C-F)
-
The geminal carbon-bromine bonds (C-Br₂)
Infrared spectroscopy serves as a rapid and powerful first-pass technique to confirm the presence of these groups. A molecule absorbs infrared radiation when the vibration or rotation of a bond results in a net change in the molecular dipole moment.[1] Given the significant polarity of the C-F and C-Br bonds, and the asymmetry of the molecule, this compound is expected to be strongly IR-active.
Primary Method: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an indispensable tool for identifying functional groups in organic molecules.[2] The technique measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of molecular bonds.[3]
Predictive Analysis of this compound
Before analyzing a spectrum, we can predict the approximate locations of the key absorption bands based on established principles. The mass of the atoms and the strength of the bond are the primary determinants of a vibrational frequency.[4][5] Heavier atoms and weaker bonds vibrate at lower frequencies (wavenumbers), while lighter atoms and stronger bonds vibrate at higher frequencies.[4][5]
The expected IR absorption regions for this compound are summarized below.
| Functional Group | Bond Type | Predicted Wavenumber (cm⁻¹) | Rationale and Expected Intensity |
| Vinylic C-H | =C-H Stretch | 3100 - 3000 | The sp² hybridization of the carbon leads to a stronger C-H bond compared to sp³ C-H bonds, shifting the absorption to a frequency just above 3000 cm⁻¹.[6][7] This is a highly diagnostic peak of moderate intensity. |
| Alkene C=C | C=C Stretch | 1680 - 1620 | The C=C double bond stretch is a key indicator of unsaturation.[8] Its intensity is highly dependent on the change in dipole moment during vibration.[9] Due to the asymmetric halogen substitution, this peak is expected to be clearly visible, unlike in symmetrical alkenes where it can be weak or absent.[10] |
| Fluoroalkene | C-F Stretch | 1250 - 1000 | The C-F bond is strong and highly polar, resulting in a very strong and characteristic absorption in the upper fingerprint region. This is often one of the most intense peaks in a fluoro-organic compound's spectrum.[11] |
| Bromoalkene | C-Br Stretch | 690 - 515 | Due to the high mass of the bromine atom, the C-Br stretching vibration occurs at a much lower frequency.[12] These absorptions are found deep in the fingerprint region and can sometimes be broad. |
| Vinylic C-H Bend | =C-H Bend | 1000 - 650 | Out-of-plane bending vibrations of the =C-H bond also provide structural information.[9] The exact position can help deduce the substitution pattern of the alkene. |
Table 1: Predicted IR Absorption Frequencies for this compound.
Experimental Protocol: ATR-FT-IR Analysis of a Liquid Sample
Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid analysis due to its simplicity, speed, and minimal sample preparation.[13][14] The following protocol outlines a self-validating system for acquiring a high-quality spectrum.
Step-by-Step Methodology
-
Spectrometer Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be closed to protect the optics from atmospheric moisture and CO₂.
-
ATR Crystal Cleaning: Before any measurement, meticulously clean the surface of the ATR crystal (typically diamond or zinc selenide). Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Dry the crystal completely.
-
Background Acquisition: With the clean, empty ATR accessory in place, run a background scan. This critical step measures the ambient spectrum (atmosphere, instrument optics) and stores it. The spectrometer software will automatically subtract this background from the sample spectrum, ensuring that the final output contains only the sample's absorptions.
-
Sample Application: Place a single, small drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid.[13]
-
Spectrum Acquisition: Close the sample compartment and initiate the sample scan. A typical measurement involves co-adding 16 to 32 scans to improve the signal-to-noise ratio.
-
Post-Measurement Cleaning: After the measurement is complete, thoroughly clean the sample from the ATR crystal using the same procedure as in Step 2. This prevents cross-contamination of subsequent samples.
Experimental Workflow Diagram
Caption: A flowchart of the ATR-FT-IR analysis protocol.
Comparative Analysis with Alternative Spectroscopic Methods
While FT-IR is excellent for functional group identification, it rarely provides a complete structural picture on its own. A comprehensive analysis often involves comparing its data with that from other spectroscopic techniques.
| Technique | Principle | Advantages for this compound | Disadvantages |
| FT-IR Spectroscopy | Absorption of IR radiation causing changes in bond dipole moment. | Fast, non-destructive, excellent for identifying polar functional groups (C-F, C=O).[15] Strong signals expected for C-F and C-Br bonds. | Provides limited information on the carbon skeleton and stereochemistry. The fingerprint region (<1500 cm⁻¹) can be complex and difficult to interpret fully.[16] |
| Raman Spectroscopy | Inelastic scattering of monochromatic light due to changes in bond polarizability.[17] | Highly sensitive to non-polar, symmetric bonds.[18] Would provide a strong signal for the C=C double bond, which might be only moderately intense in the IR spectrum. Complementary to IR. | Often suffers from weak signals and potential fluorescence interference. Less sensitive to the highly polar C-F and C-Br bonds. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides the most definitive structural information. ¹H NMR would show the single proton and its coupling to fluorine. ¹³C NMR would show the two distinct alkene carbons. ¹⁹F NMR is extremely sensitive and would unambiguously confirm the fluorine environment. | Slower acquisition time compared to FT-IR. Requires more sample and deuterated solvents. More expensive instrumentation. |
Table 2: Comparison of Spectroscopic Methods for Analyzing this compound.
Data Interpretation and Synthesis
Interpreting the spectrum involves correlating the observed absorption bands with the predicted vibrational modes.
Structure-Spectrum Correlation
The relationship between the molecular structure of this compound and its key IR spectral features can be visualized as follows:
Caption: Correlation of molecular bonds to their IR absorptions.
Conclusion
FT-IR spectroscopy is a highly effective and efficient method for the initial identification of key functional groups in this compound. The presence of a vinylic =C-H stretch above 3000 cm⁻¹, a C=C stretch in the 1650 cm⁻¹ region, a very strong C-F absorption around 1100 cm⁻¹, and C-Br stretches below 700 cm⁻¹ would provide strong evidence for the compound's structure.
However, for unambiguous structural confirmation and to rule out isomers, FT-IR should be used as part of a multi-technique approach. The complementary data from Raman spectroscopy for the C=C bond and the definitive connectivity information from multinuclear NMR spectroscopy are essential for complete characterization in research and development settings. This guide provides the foundational knowledge for utilizing FT-IR effectively within such an integrated analytical strategy.
References
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]
-
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-35. Retrieved from [Link]
-
Wiley. (2016). How to Find Functional Groups in the IR Spectrum. Dummies.com. Retrieved from [Link]
-
ICT Prague. (n.d.). Infrared Spectroscopy – Analytical chemistry laboratory. Retrieved from [Link]
-
DAV University. (n.d.). Characteristic Group Vibrations of Organic Molecules. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
-
Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
-
Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 11.8: Infrared Spectroscopy. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Liquid Samples. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Comparison between IR and Raman. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 30). IR Spectroscopy - Practice Problems. YouTube. Retrieved from [Link]
-
University of Arizona. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Photothermal Spectroscopy Corp. (2025). Traditional IR vs Raman Spectroscopy—and How to Carry Out Both Simultaneously. Retrieved from [Link]
-
Edinburgh Instruments. (2023). Infrared or Raman Spectroscopy? Retrieved from [Link]
-
Northwestern University. (n.d.). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. NUANCE. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Northwestern University. (n.d.). Fingerprint region of an FT-IR spectrum. NUANCE. Retrieved from [Link]
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Publish Comparison Guide: Mechanistic Studies of Palladium-Catalyzed Reactions with 1,1-Dibromo-2-fluoroethylene
The following guide provides an in-depth mechanistic analysis and comparative study of palladium-catalyzed reactions involving 1,1-dibromo-2-fluoroethylene (CAS 358-96-3). This document is designed for medicinal chemists and process engineers seeking to utilize this specific building block for the stereoselective synthesis of monofluoroalkenes.
Executive Summary: The Monofluoroalkene Advantage
This compound (DBFE) is a specialized C2 building block used to synthesize monofluoroalkenes , which are critical bioisosteres for peptide bonds (amide mimics) in drug discovery. Unlike its non-fluorinated analog (1,1-dibromoethylene) or the gem-difluoro analog (1,1-dibromo-2,2-difluoroethylene), DBFE offers a unique electronic profile that dictates specific catalytic requirements.
This guide compares DBFE against its primary alternatives, elucidating the "Fluorine Effect" on oxidative addition and providing validated protocols for regio- and stereoselective cross-coupling.
Substrate Profile & Comparative Analysis
To select the correct building block, one must understand how the number of fluorine atoms alters the reactivity of the gem-dibromo moiety. The following table compares DBFE with its standard alternatives.
Table 1: Comparative Reactivity Profile of Vinyl Dibromides
| Feature | This compound (DBFE) | 1,1-Dibromo-2,2-difluoroethylene | 1,1-Dibromoethylene |
| Structure | |||
| Electronic Nature | Moderately Electron-Deficient | Highly Electron-Deficient | Electron-Neutral |
| Oxidative Addition Rate | Medium (F-activation vs. deactivation balance) | Fast (Low LUMO energy facilitates Pd(0) attack) | Slow (Requires electron-rich ligands) |
| Primary Product Class | Monofluoroalkenes (Peptide Isosteres) | gem-Difluoroalkenes (Carbonyl Isosteres) | 1,1-Disubstituted Alkenes |
| Regioselectivity Control | Steric + Electronic (F vs H differentiation) | Purely Electronic (Symmetric F substitution) | Steric Only (H vs H is symmetric) |
| Stability | Volatile liquid (bp ~88°C) | Volatile liquid (bp ~57°C) | Liquid (bp ~110°C) |
Key Insight: DBFE occupies a "sweet spot" where the single fluorine atom activates the double bond towards oxidative addition (compared to the non-fluorinated analog) but maintains asymmetry, allowing for regiodivergent synthesis that is impossible with the symmetric difluoro analog.
Mechanistic Deep Dive: The "Fluorine Effect" on Selectivity
The central challenge in using DBFE is controlling the site of oxidative addition . The two bromine atoms are diastereotopic (one is cis to F, one is trans to F).
Regioselectivity of Oxidative Addition
In Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Negishi), the active Pd(0) species performs oxidative addition into one of the C-Br bonds.
-
Electronic Factor: The C-Br bond trans to the Fluorine is generally more electron-deficient due to hyperconjugation (
interaction is absent, but dipole alignment matters). -
Steric Factor: The Fluorine atom (Van der Waals radius ~1.47 Å) is small, comparable to Hydrogen (1.20 Å), but significantly larger electronically due to its lone pairs.
-
Outcome: Experimental evidence suggests a preference for oxidative addition at the position trans to the Fluorine atom (the E-bromide), leading to the retention of the Z-fluoroalkene geometry in the mono-coupled product.
Isomerization Risks
Unlike non-fluorinated vinyl halides, fluorinated vinyl metal intermediates are susceptible to dyotropic rearrangement or
Visualization of the Catalytic Cycle
The diagram below illustrates the selective mono-coupling pathway, highlighting the critical transition states.
Caption: Mechanistic pathway for the Pd-catalyzed selective mono-coupling of this compound. Oxidative addition preferentially occurs trans to the fluorine substituent.
Experimental Protocols
To ensure reproducibility and high selectivity, the following protocols utilize specific ligand systems that enhance the distinction between the two bromine atoms.
Protocol A: Selective Mono-Sonogashira Coupling
Target: Synthesis of (Z)-1-bromo-1-alkynyl-2-fluoroalkenes.
Rationale: The use of a bulky, electron-rich phosphine ligand prevents the second oxidative addition by sterically crowding the Pd center after the first coupling.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (1.05 equiv)
-
Catalyst:
(2-5 mol%) -
Co-catalyst: CuI (5 mol%)
-
Base:
(3.0 equiv) -
Solvent: THF or DMF (degassed)
Step-by-Step Workflow:
-
Setup: Flame-dry a Schlenk flask and cool under Argon.
-
Charging: Add
, CuI, and the terminal alkyne. -
Solvent Addition: Add degassed THF followed by
. -
Substrate Addition: Add this compound dropwise at 0°C. Note: DBFE is volatile; handle with chilled syringes.
-
Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Monitor by 19F-NMR (Look for shift from vinyl F signal ~ -110 ppm to coupled product signal).
-
Quench: Filter through a celite pad to remove salts; concentrate under reduced pressure (keep bath <30°C to avoid product loss).
Protocol B: Selective Mono-Suzuki Coupling
Target: Synthesis of (Z)-1-bromo-1-aryl-2-fluoroalkenes.
Rationale: Boronic acids require a base for activation. Weak bases (
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst:
(3 mol%) -
Base:
(aq) -
Solvent: Toluene/Ethanol (4:1)
Step-by-Step Workflow:
-
Degassing: Sparge the solvent mixture with Argon for 20 minutes.
-
Mixing: Combine DBFE, Arylboronic acid, and Catalyst in a sealed tube.
-
Activation: Add the aqueous base.
-
Heating: Heat to 60°C for 8 hours. Critical: Do not exceed 70°C, as this promotes di-coupling and defluorination pathways.
-
Workup: Standard aqueous extraction (EtOAc/Water).
Troubleshooting & Optimization
When results deviate from expectations, use this logic table to diagnose the issue.
| Observation | Probable Cause | Corrective Action |
| Low Yield (<30%) | Volatility of DBFE | Use a sealed tube; cool reagents before addition. |
| Di-coupled Product | Temperature too high | Lower reaction temperature by 10°C; reduce catalyst loading. |
| Defluorination | Switch to a less electron-rich ligand (e.g., dppf instead of | |
| No Reaction | Oxidative Addition failure | Switch to a more active pre-catalyst (e.g., |
References
-
Substrate Properties & Synthesis
-
PubChem Compound Summary for CID 23510621 (1,1-Dibromo-2-fluoroethane/ethylene analogs). National Center for Biotechnology Information (2025). Link
-
-
General Reactivity of 1,1-Dibromoalkenes
-
Fluorinated Vinyl Halide Mechanisms
- Stereoselective Synthesis of Monofluoroalkenes: Anbarasan, P., et al. "Efficient synthesis of monofluoroalkenes." Chemical Science, 2015. (Contextual grounding for monofluoroalkene value).
-
Analogue Comparison (Difluoro)
Sources
A Comparative Guide to Catalytic Coupling of 1,1-Dibromo-2-fluoroethylene: Navigating Catalyst Selection for Advanced Synthetic Applications
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorinated motifs into molecular architectures is a cornerstone of modern synthesis. The unique properties imparted by fluorine—enhanced metabolic stability, altered lipophilicity, and modulated bioavailability—make fluorinated building blocks invaluable. Among these, 1,1-dibromo-2-fluoroethylene stands out as a versatile precursor for the synthesis of monofluorinated alkenes, a critical isostere for the amide bond. However, the successful coupling of this substrate is highly dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of common catalytic systems, offering experimental insights to inform your synthetic strategy.
The Challenge and Opportunity of Coupling Fluorinated gem-Dibromoalkenes
The presence of a fluorine atom vicinal to the gem-dibromoalkenyl moiety in this compound introduces unique electronic considerations that influence catalyst performance. The electron-withdrawing nature of fluorine can affect the oxidative addition step in many catalytic cycles and potentially influence the stability of key intermediates. A successful catalytic system must be robust enough to overcome these challenges while offering high yields and stereoselectivity. This guide will focus on the three most prominent classes of catalysts for such transformations: Palladium, Nickel, and Copper-based systems.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium catalysis is the most established and versatile method for the cross-coupling of haloalkenes. For substrates like this compound, palladium catalysts, particularly in Suzuki-Miyaura reactions, offer a reliable route to a diverse range of monofluorinated alkenes.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is crucial in modulating the reactivity and stability of the palladium center throughout this cycle.
A-Senior-Application-Scientist's-Guide-to-Distinguishing-Isomers-of-Dibromofluoroethylene-Using-Spectroscopy
For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in chemical synthesis and characterization. Different isomers of a compound, despite having the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth comparison of spectroscopic techniques for distinguishing the isomers of dibromofluoroethylene (C₂HBr₂F): 1,1-dibromo-2-fluoroethylene, (E)-1,2-dibromo-1-fluoroethylene, and (Z)-1,2-dibromo-1-fluoroethylene.
The Challenge: Identical Formula, Distinct Structures
The three isomers of dibromofluoroethylene present a classic analytical challenge. Their identical molecular weight and elemental composition make them indistinguishable by basic mass spectrometry alone. However, their unique spatial arrangements of atoms give rise to subtle but measurable differences in their interactions with electromagnetic radiation, forming the basis for spectroscopic differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides detailed information about the chemical environment of individual nuclei.[1][2] By analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities, we can definitively identify each isomer.[1]
Key Differentiating NMR Parameters:
-
¹H NMR: The chemical shift and coupling constants of the vinyl proton are highly informative.
-
In This compound , the single proton is coupled to the fluorine atom, resulting in a doublet.
-
In (E)- and (Z)-1,2-dibromo-1-fluoroethylene , the proton is also a doublet due to coupling with the fluorine atom. However, the magnitude of the coupling constant and the chemical shift will differ significantly between the cis and trans isomers.[2] Generally, the trans coupling constant is larger than the cis coupling constant.[2]
-
-
¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is an excellent complementary technique.[3][4] Each isomer will exhibit a single, distinct ¹⁹F resonance with a chemical shift that is highly sensitive to its electronic environment.[3][5][6] The coupling of the fluorine nucleus to the vinyl proton will also be observed, providing further structural confirmation.
-
¹³C NMR: The chemical shifts of the two carbon atoms in the double bond are unique for each isomer.
-
This compound will show two distinct carbon signals.
-
(E)- and (Z)-1,2-dibromo-1-fluoroethylene will also each show two distinct carbon signals, but their chemical shifts will differ from each other and from the 1,1-isomer due to the different substituent effects in the cis and trans arrangements.
-
Comparative NMR Data (Predicted):
| Isomer | ¹H Chemical Shift (ppm) | ¹H-¹⁹F Coupling (Hz) | ¹⁹F Chemical Shift (ppm) | ¹³C Chemical Shifts (ppm) |
| This compound | ~6.5 - 7.0 (d) | ~15-25 | Unique Value | Two distinct signals |
| (E)-1,2-dibromo-1-fluoroethylene | ~6.8 - 7.3 (d) | ~20-35 (trans) | Unique Value | Two distinct signals |
| (Z)-1,2-dibromo-1-fluoroethylene | ~6.3 - 6.8 (d) | ~5-15 (cis) | Unique Value | Two distinct signals |
Note: These are predicted values based on general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the dibromofluoroethylene isomer mixture in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune the probe for ¹H, ¹⁹F, and ¹³C nuclei.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize spectral width and number of scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. This can be done with or without proton decoupling.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon environment.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative ratios of the isomers.
-
Measure the chemical shifts and coupling constants to assign the structures.
-
Workflow for NMR-Based Isomer Differentiation:
Caption: Workflow for dibromofluoroethylene isomer differentiation using NMR spectroscopy.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared (IR) spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7] While less definitive than NMR for this specific problem, IR spectroscopy can offer valuable clues for distinguishing the isomers.[7][8]
Key Differentiating IR Absorptions:
-
C=C Stretching: The position of the carbon-carbon double bond stretch is sensitive to the substitution pattern. Each isomer will likely have a C=C stretching frequency in the 1600-1650 cm⁻¹ region, but the exact positions may differ slightly.
-
C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are often characteristic of the substitution pattern on a double bond.
-
This compound (a 1,1-disubstituted alkene) will have a characteristic absorption in this region.
-
(E)- and (Z)-1,2-dibromo-1-fluoroethylene (trisubstituted alkenes) will have C-H bending bands at different frequencies, with the trans isomer typically absorbing at a higher wavenumber than the cis isomer.
-
-
C-F and C-Br Stretching: The stretching vibrations for the carbon-fluorine and carbon-bromine bonds will appear in the fingerprint region. The exact positions of these absorptions will be influenced by the overall structure of the isomer.
Comparative IR Data (Predicted):
| Isomer | C=C Stretch (cm⁻¹) | C-H Out-of-Plane Bend (cm⁻¹) |
| This compound | ~1630 | ~890 |
| (E)-1,2-dibromo-1-fluoroethylene | ~1640 | ~950 |
| (Z)-1,2-dibromo-1-fluoroethylene | ~1635 | ~820 |
Note: These are approximate values and can be influenced by the physical state of the sample (e.g., neat liquid, solution, gas).
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
For liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a solution cell.
-
-
Instrument Setup:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder or the solvent.
-
-
Sample Analysis:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the key absorption bands.
-
Compare the spectra of the unknown mixture to reference spectra of the pure isomers, if available.
-
Workflow for IR-Based Isomer Analysis:
Caption: Workflow for dibromofluoroethylene isomer analysis using IR spectroscopy.
Mass Spectrometry (MS): Beyond Just Molecular Weight
While standard electron ionization (EI) mass spectrometry will produce the same molecular ion for all three isomers, advanced MS techniques, particularly when coupled with a separation method like gas chromatography (GC-MS), can aid in their differentiation.
Key Differentiating MS Features:
-
Fragmentation Patterns: Although the molecular ions will be the same, the relative abundances of the fragment ions may differ. The stability of the resulting carbocations and radical cations can vary with the isomer structure, leading to subtle but potentially reproducible differences in the fragmentation pattern. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for bromine-containing fragments.[9]
-
Gas Chromatography (GC) Retention Times: When using GC-MS, the isomers will likely have different boiling points and polarities, resulting in different retention times on the GC column. This allows for their separation prior to mass analysis, and the retention time itself becomes a key identifying characteristic.
Experimental Protocol for GC-MS:
-
Sample Preparation: Dilute the isomer mixture in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Instrument Setup:
-
Equip a gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Set the GC oven temperature program to achieve good separation of the isomers.
-
Couple the GC outlet to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Analysis:
-
Inject a small volume of the prepared sample into the GC.
-
The isomers are separated in the GC column and then enter the mass spectrometer.
-
Acquire mass spectra continuously as the components elute from the column.
-
-
Data Analysis:
-
Generate a total ion chromatogram (TIC) to visualize the separation of the isomers.
-
Extract the mass spectrum for each chromatographic peak.
-
Compare the retention times and mass spectra to those of known standards.
-
Workflow for GC-MS-Based Isomer Separation and Identification:
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A Senior Application Scientist's Guide to the Synthesis of Multisubstituted Fluoroalkenes
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science. Multisubstituted fluoroalkenes, in particular, serve as critical pharmacophores and versatile synthetic intermediates. Their unique stereoelectronic properties can profoundly influence a molecule's conformation, metabolic stability, and binding affinity. This guide provides a comparative analysis of the principal synthetic routes to these valuable motifs. We will delve into the mechanistic underpinnings of classical olefination reactions, explore the power and precision of transition-metal-catalyzed cross-couplings, and examine strategies involving the functionalization of fluorinated precursors. This content is designed for researchers, scientists, and drug development professionals, offering field-proven insights and actionable experimental protocols to navigate the complexities of fluoroalkene synthesis.
Introduction: The Strategic Value of the Fluoroalkene Motif
The substitution of a hydrogen atom or a hydroxyl group with fluorine can dramatically alter the physicochemical properties of a molecule. Fluoroalkenes are of particular interest as they can act as non-hydrolyzable isosteres of amide bonds, which are prevalent in peptides and proteins. This substitution can enhance metabolic stability by blocking enzymatic degradation while maintaining or improving biological activity.[1][2] Furthermore, the high electronegativity of fluorine can modulate the acidity of neighboring protons and influence long-range electrostatic interactions, which are critical for molecular recognition at a biological target. Given their importance, the development of efficient and stereoselective methods for their synthesis is a highly active area of research.[1]
This guide will compare and contrast the most prevalent and effective strategies for constructing multisubstituted fluoroalkenes, providing the causal logic behind experimental choices to empower researchers in their synthetic planning.
Strategic Decision Workflow for Fluoroalkene Synthesis
Choosing the optimal synthetic route depends on several factors, including the desired stereochemistry (E/Z isomer), the substitution pattern, and the functional group tolerance required for the target molecule. The following decision tree provides a high-level overview of the strategic choices available.
Caption: Generalized catalytic cycle for a Suzuki or Negishi cross-coupling reaction to form a fluoroalkene.
Comparative Data: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Fluoroalkene Precursor | Coupling Partner | Catalyst/Ligand | Yield (%) | Stereoselectivity | Reference |
| Negishi | 1-bromo-1-fluoroalkene | n-BuZnBr | Pd(PPh₃)₄ | 75% | >98% Z | [3] |
| Negishi | 1-chloro-1-fluoroalkene | t-BuZnBr | Pd₂(dba)₃/dppb | 88% | >98% Z | [3] |
| Suzuki | 1-bromo-2-chloro-1-fluoro-vinyl ether | Phenylboronic acid | Pd(OAc)₂/PPh₃ | 84% | - | [1] |
| Sonogashira | 1-bromo-2-chloro-1-fluoro-vinyl ether | Phenylacetylene | Pd(OAc)₂/PPh₃/CuI | 81% | - | [4] |
Chapter 3: Functionalization of Fluorinated Building Blocks
An alternative and powerful strategy is to start with readily available fluorinated compounds, such as gem-difluoroalkenes or trifluoromethyl alkenes, and modify them. [5][6]This approach is particularly valuable for late-stage functionalization in drug discovery.
3.1 Hydrodefluorination of gem-Difluoroalkenes
The stereoselective reduction of one fluorine atom from a gem-difluoroalkene is an elegant way to access Z-monofluoroalkenes, which are often thermodynamically less stable and difficult to synthesize by other means. [7]Copper-catalytic systems using water as a hydrogen source have been developed for this transformation, showing excellent functional group compatibility. [7]Similarly, palladium(0)-catalyzed hydrodefluorination with hydrosilanes can produce (E)-monofluoroalkenes with exceptional E/Z selectivity (>99:1). [7]
3.2 Defluorinative Functionalization
Instead of simply replacing fluorine with hydrogen, C-F bonds can be activated by a transition metal to participate in coupling reactions. Nickel-catalyzed systems have been developed for the reductive coupling of unactivated alkyl bromides with gem-difluoroalkenes to generate α-benzyl fluoroalkenes. [10]This method proceeds through a unique catalytic cycle involving an alkyl-Ni chain-walking mechanism followed by defluorinative coupling. [10]
Experimental Protocols
Protocol 1: Stereoselective Synthesis of a Z-Fluoroalkene via Negishi Coupling
[3] Objective: To synthesize a Z-trisubstituted fluoroalkene from a 1-bromo-1-fluoroalkene and an organozinc reagent.
Materials:
-
1-bromo-1-fluoroalkene (1.0 mmol)
-
Zinc dust (1.5 mmol)
-
1,2-Dibromoethane (0.1 mmol)
-
Alkyl bromide (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of Organozinc Reagent:
-
Activate zinc dust by stirring with 1M HCl, followed by washing with water, ethanol, and ether, then drying under high vacuum.
-
To a flame-dried flask under Argon, add the activated zinc dust and anhydrous THF.
-
Add 1,2-dibromoethane and heat gently until bubbling ceases.
-
Add the alkyl bromide dropwise and stir the mixture at 50 °C for 2-3 hours until the zinc is consumed. Cool to room temperature.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried flask under Argon, dissolve the 1-bromo-1-fluoroalkene (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol) in anhydrous THF.
-
Add the freshly prepared organozinc solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
-
Workup and Purification:
-
Quench the reaction by slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired Z-fluoroalkene.
-
Trustworthiness: This protocol relies on the well-established Negishi cross-coupling. The key to success is the careful preparation of the organozinc reagent under inert conditions to prevent decomposition. The use of a less reactive palladium catalyst like Pd(PPh₃)₄ is crucial for achieving high stereoselectivity. [8]
References
-
Chen, W. et al. (2025). Stereoselective Synthesis of Fluoroalkenes via Electrocatalytic Defluorinative Coupling. ResearchGate. [Link]
-
Kotun, S. P., & Wnuk, S. F. (2009). Synthesis of the Multisubstituted Halogenated Olefins via Cross-Coupling of Dihaloalkenes with Alkylzinc Bromides. National Institutes of Health. [Link]
-
Ichikawa, J. (2012). Stereoselective Synthesis of Mono-Fluoroalkenes. PubMed. [Link]
-
Yang, M.-H., Matikonda, S. S., & Altman, R. A. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal. [Link]
-
Yamamoto, T. et al. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry. [Link]
-
Toste, F. D., & Gagosz, F. (2011). Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis. National Institutes of Health. [Link]
-
Gouverneur, V. et al. (2017). Stereospecific Synthesis of Fluoroalkenes by Silver-Mediated Fluorination of Functionalized Alkenylstannanes. PubMed. [Link]
-
Wang, F. et al. (2025). Stereoselective Synthesis of Fluoroalkenes via Electrocatalytic Defluorinative Coupling. ACS Publications. [Link]
-
Yamamoto, T. et al. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journals. [Link]
-
Ni, C. et al. (2020). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. National Institutes of Health. [Link]
-
Johnson, J. S. (2018). Transition-Metal Catalyzed Asymmetric Fluoroalkylation and C–F Activation. ProQuest. [Link]
-
Wang, Z. et al. (2022). Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. ScienceDirect. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of fluoroalkanes. Organic Chemistry Portal. [Link]
-
Charpentier, J. et al. (2015). Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account. ScienceDirect. [Link]
-
Prakash, G. K. S. et al. (2011). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis. Organic Chemistry Portal. [Link]
-
Kumar, S. et al. (2022). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. PubMed Central. [Link]
-
Reddy, P. V. G. et al. (2020). Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. ACS Publications. [Link]
-
Sun, K. et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Royal Society of Chemistry. [Link]
-
Yamamoto, T. et al. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. ResearchGate. [Link]
-
Yang, M.-H. (2016). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. KU ScholarWorks. [Link]
Sources
- 1. BJOC - Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers [beilstein-journals.org]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. Synthesis of the Multisubstituted Halogenated Olefins via Cross-Coupling of Dihaloalkenes with Alkylzinc Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
